molecular formula C25H22N8O5S B15145240 PF-04217903 phenolsulfonate

PF-04217903 phenolsulfonate

Katalognummer: B15145240
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: IVOMZNMWVCWDBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-04217903 phenolsulfonate is a useful research compound. Its molecular formula is C25H22N8O5S and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H22N8O5S

Molekulargewicht

546.6 g/mol

IUPAC-Name

4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C19H16N8O.C6H6O4S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;7-5-1-3-6(4-2-5)11(8,9)10/h1-5,8-10,12,28H,6-7,11H2;1-4,7H,(H,8,9,10)

InChI-Schlüssel

IVOMZNMWVCWDBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.C1=CC(=CC=C1O)S(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-04217903 Phenolsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, crucial for cellular proliferation, survival, migration, and invasion, is frequently dysregulated in various human cancers through mechanisms such as gene amplification, mutation, or protein overexpression.[2][3] PF-04217903 functions as an ATP-competitive inhibitor, effectively binding to the kinase domain of c-Met and preventing its autophosphorylation.[4] This action blocks the downstream activation of key oncogenic signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, leading to the inhibition of tumor cell growth, induction of apoptosis, and suppression of angiogenesis.[3][5] With over 1,000-fold selectivity for c-Met against a broad panel of other kinases, PF-04217903 serves as a precise tool for targeted cancer therapy research.[5] This guide provides a comprehensive overview of the core mechanism of action of PF-04217903, detailed experimental protocols for its evaluation, and a summary of its in vitro and in vivo efficacy.

Core Mechanism of Action: Inhibition of c-Met Signaling

PF-04217903 exerts its biological effects by directly targeting the hepatocyte growth factor (HGF) receptor, c-Met. The binding of HGF to c-Met normally induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple signaling pathways that drive cell growth, survival, and motility.[3]

PF-04217903 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the c-Met kinase domain.[4] This binding event prevents the phosphorylation of c-Met, thereby abrogating the downstream signaling cascade. The primary pathways inhibited by PF-04217903 include:

  • PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and increased apoptosis.[5]

  • RAS/MAPK Pathway: Blockade of this pathway results in reduced cell proliferation.[5]

  • STAT Pathway: Attenuation of STAT signaling can impact cell survival and proliferation.

  • FAK Pathway: Inhibition of FAK signaling can reduce cell motility and invasion.

The high selectivity of PF-04217903 for c-Met minimizes off-target effects, making it a valuable agent for studying c-Met-driven malignancies.[5]

PF-04217903_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet_inactive c-Met Receptor (Inactive Monomer) HGF->cMet_inactive Binding cMet_dimer c-Met Dimer (Unphosphorylated) cMet_inactive->cMet_dimer Dimerization cMet_active c-Met Dimer (Autophosphorylated) cMet_dimer->cMet_active Autophosphorylation ADP ADP cMet_dimer->ADP PI3K PI3K cMet_active->PI3K Activation RAS RAS cMet_active->RAS Activation PF04217903 PF-04217903 PF04217903->cMet_dimer Inhibition (ATP Competition) ATP ATP ATP->cMet_dimer AKT AKT PI3K->AKT Cell_Survival Cell Survival & Anti-Apoptosis AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: PF-04217903 inhibits HGF-induced c-Met autophosphorylation.

Quantitative Data Summary

The inhibitory activity of PF-04217903 has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro c-Met Kinase Inhibition
Target/Cell LineAssay TypeIC50 (nM)Notes
Wild-Type c-MetKinase Assay4.8ATP-competitive inhibition.[4]
c-Met-H1094RKinase Assay3.1Similar potency to wild-type.[4]
c-Met-R988CKinase Assay6.4Similar potency to wild-type.[4]
c-Met-T1010IKinase Assay6.7Similar potency to wild-type.[4]
c-Met-Y1230CKinase Assay>10,000No inhibitory activity.[4]
Table 2: Cellular Proliferation and Apoptosis Inhibition
Cell LineCancer TypeAssay TypeIC50 (nM)Notes
GTL-16Gastric CarcinomaProliferation12MET-amplified cell line.[4]
NCI-H1993NSCLCProliferation30MET-amplified cell line.[4]
GTL-16Gastric CarcinomaApoptosis31Induction of apoptosis.

Experimental Protocols

Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of PF-04217903.

Biochemical c-Met Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency of a test compound against recombinant c-Met kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • PF-04217903

  • ADP-Glo™ Kinase Assay system

  • White, opaque 384-well plates

  • Plate luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of PF-04217903 in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

    • Prepare working solutions of c-Met kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer.

    • Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration should be near the Km for c-Met.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the serially diluted PF-04217903 or vehicle control.

    • Add 2.5 µL of the c-Met kinase working solution to all wells except the "no enzyme" control.

    • Add 2.5 µL of the Poly(Glu, Tyr) substrate working solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the ATP working solution to all wells.

    • Mix gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other measurements.

    • Calculate the percentage of inhibition for each PF-04217903 concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

Materials:

  • A549 cells (or other suitable cell line)

  • 96-well cell culture plates

  • Growth medium (e.g., RPMI + 10% FBS)

  • Serum-free medium (with 0.04% BSA)

  • PF-04217903

  • Hepatocyte Growth Factor (HGF)

  • HBSS with 1 mM Na3VO4

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • c-Met ELISA kit (with capture antibody for total c-Met and detection antibody for phosphorylated tyrosine)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549 cells in 96-well plates and culture overnight.[5]

    • Replace the growth medium with serum-free medium.[5]

    • Add serial dilutions of PF-04217903 to the wells and incubate at 37°C for 1 hour.[4]

    • Stimulate c-Met phosphorylation by adding HGF to a final concentration of 40 ng/mL and incubate for an additional 20 minutes at 37°C.[4]

  • Cell Lysis:

    • Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[6]

    • Lyse the cells with lysis buffer and collect the protein lysates.[6]

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions, using a capture antibody specific for total c-Met and a detection antibody for phosphorylated tyrosine residues.[6]

  • Data Analysis:

    • Read the absorbance on a microplate reader and calculate the IC50 values.[4]

Cell Proliferation Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., GTL-16, NCI-H1993)

  • 96-well cell culture plates

  • Complete growth medium

  • PF-04217903

  • MTT solution (5 mg/mL in PBS) or Resazurin solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[7]

    • Prepare serial dilutions of PF-04217903 in complete growth medium.

    • Replace the old medium with the drug-containing medium and incubate for 72 hours at 37°C.[7]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[7]

    • For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.[7]

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm.[7]

    • Resazurin: Measure the fluorescence (Ex: 560 nm, Em: 590 nm).[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[7]

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key markers of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., GTL-16)

  • White-walled 96-well plates

  • Complete growth medium

  • PF-04217903

  • Caspase-Glo® 3/7 Reagent

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

    • Treat cells with various concentrations of PF-04217903 for 48 hours.[7]

  • Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]

  • Incubation and Data Acquisition:

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.[7]

  • Data Analysis:

    • Express the results as a fold change in caspase activity compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochem Biochemical Kinase Assay (IC50, Ki) Cell_Phospho Cellular c-Met Phosphorylation Assay (Cellular IC50) Biochem->Cell_Phospho Confirms cellular target engagement Cell_Prolif Cell Proliferation Assay (e.g., MTT) (Growth Inhibition IC50) Cell_Phospho->Cell_Prolif Links target inhibition to cellular effect Apoptosis Apoptosis Assay (e.g., Caspase-Glo) (Apoptosis Induction) Cell_Prolif->Apoptosis Elucidates mechanism of cell death Xenograft Xenograft Tumor Models (Tumor Growth Inhibition) Apoptosis->Xenograft Translates cellular effects to in vivo efficacy PD Pharmacodynamic Studies (Target Engagement) Xenograft->PD Correlates efficacy with in vivo target modulation

Caption: Generalized workflow for evaluating PF-04217903 efficacy.

Conclusion

PF-04217903 phenolsulfonate is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action is centered on the direct inhibition of c-Met autophosphorylation, leading to the suppression of critical downstream signaling pathways involved in cancer cell proliferation, survival, and motility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on c-Met-targeted therapies. The high selectivity of PF-04217903 makes it an invaluable tool for elucidating the role of c-Met in oncology and for the development of novel anti-cancer agents.

References

PF-04217903: A Technical Guide to its c-Met Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-04217903, a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical factor in the progression, invasion, and metastasis of numerous human cancers.[3][4] PF-04217903 selectively binds to and inhibits c-Met, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[5] This guide summarizes its binding affinity, presents detailed experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

PF-04217903 functions as an orally available, ATP-competitive inhibitor of the c-Met kinase.[6] Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This event initiates a cascade of downstream signaling primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[7][8] PF-04217903 targets the ATP-binding pocket of the c-Met kinase, preventing this initial phosphorylation and effectively blocking the entire downstream signaling cascade.[9]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding p_cMet P-c-Met cMet_receptor->p_cMet Dimerization & Autophosphorylation ADP ADP p_cMet->ADP PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 PF04217903 PF-04217903 PF04217903->p_cMet Inhibition ATP ATP ATP->p_cMet AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK MAPK RAS->MAPK Proliferation_Motility Proliferation & Motility MAPK->Proliferation_Motility Invasion Invasion & Tubulogenesis STAT3->Invasion

c-Met signaling and the inhibitory action of PF-04217903.

Quantitative Data Summary

PF-04217903 demonstrates high potency against wild-type c-Met and several oncogenic mutants, with exceptional selectivity over other kinases.

Table 1: Biochemical Binding Affinity and Potency

Target Assay Type Value (nM) Notes
Human c-Met Ki 4.8[10][11] ATP-competitive inhibitor. Another source reports 4.5 nM[6].
Wild-Type c-Met IC50 (Kinase Assay) 4.8[1][12] -
c-Met-H1094R IC50 (Kinase Assay) 3.1[1][10][12] Similar potency to wild-type.
c-Met-R988C IC50 (Kinase Assay) 6.4[1][10][12] Similar potency to wild-type.
c-Met-T1010I IC50 (Kinase Assay) 6.7[1][10][12] Similar potency to wild-type.

| c-Met-Y1230C | IC50 (Kinase Assay) | >10,000[1][10][12] | Demonstrates no inhibitory activity. |

Table 2: Cellular Activity and Functional Inhibition

Cell Line / Model Cancer Type / Context Assay IC50 (nM)
A549 Lung Carcinoma c-Met Phosphorylation 4.8[12]
HUVEC Endothelial Cells HGF-stimulated c-Met Phosphorylation 4.6[6]
GTL-16 Gastric Carcinoma Cell Proliferation 12[1][9][10]
NCI-H1993 NSCLC Cell Proliferation 30[1][9][10]
LXFA 526L Lung Adenocarcinoma Clonogenic Growth 16[12]
LXFA 1647L Lung Adenocarcinoma Clonogenic Growth 13[12]
GTL-16 Gastric Carcinoma Apoptosis (Caspase 3/7) 31[10][11]
HUVEC Endothelial Cells Cell Survival 12[6]
HUVEC Endothelial Cells Matrigel Invasion 7.3[6]

| NCI-H441 / HT29 | Lung / Colon Carcinoma | Cell Migration & Invasion | 7 - 12.5[10][11] |

Experimental Protocols

Detailed methodologies for key assays used to characterize PF-04217903 are provided below.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of purified c-Met kinase.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction where c-Met phosphorylates a substrate using ATP. A detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with kinase activity.[13]

  • Materials:

    • Recombinant c-Met kinase (e.g., amino acids 956-1390).[14][15]

    • Kinase Buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[13]

    • Poly(Glu, Tyr) 4:1 peptide substrate.[14]

    • ATP.

    • PF-04217903 serial dilutions.

    • ADP-Glo™ Kinase Assay kit (or similar).[14][16]

    • White opaque 96-well or 384-well plates.

  • Procedure:

    • Add kinase buffer, purified c-Met enzyme, and specified concentrations of PF-04217903 to the wells of the plate.

    • Incubate for 30 minutes at room temperature to allow compound binding.[16]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature or 30°C.[13][14]

    • Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13][16]

    • Measure luminescence using a microplate reader.

    • Calculate IC50 values by plotting the dose-response curve of luminescence versus inhibitor concentration.

Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of PF-04217903 to inhibit c-Met autophosphorylation within a cellular context.

  • Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates, and a detection antibody specific for phosphorylated tyrosine residues quantifies the level of c-Met activation.[12]

  • Procedure:

    • Cell Seeding: Seed tumor cells (e.g., A549) in 96-well plates and incubate overnight to allow attachment.[12][17]

    • Serum Starvation: Replace growth medium with serum-free medium (e.g., containing 0.04% BSA) and incubate.[17]

    • Inhibitor Treatment: Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.[1][17]

    • Ligand Stimulation: Add HGF (e.g., 40 ng/mL) to stimulate c-Met phosphorylation and incubate for 20 minutes.[1][12]

    • Cell Lysis: Wash cells with supplemented HBSS and add lysis buffer to generate protein lysates.[12]

    • ELISA:

      • Incubate lysates overnight at 4°C in plates pre-coated with a c-Met capture antibody.[12]

      • Wash the plates and add a detection antibody specific for phosphotyrosine residues.

      • Add a secondary HRP-conjugated antibody, followed by a substrate to generate a colorimetric or chemiluminescent signal.

      • Read the signal on a microplate reader and calculate IC50 values.

elisa_workflow A 1. Seed Cells in 96-well plate B 2. Serum Starve Cells (e.g., 0.04% BSA) A->B C 3. Treat with PF-04217903 (1 hour @ 37°C) B->C D 4. Stimulate with HGF (20 minutes) C->D E 5. Lyse Cells to Extract Protein D->E F 6. Perform ELISA: - Capture Total c-Met - Detect Phospho-Tyrosine E->F G 7. Read Signal & Calculate IC50 F->G

Workflow for the Cellular c-Met Phosphorylation ELISA.
Cell Proliferation Assay

This assay determines the effect of PF-04217903 on the growth and viability of cancer cell lines.

  • Principle: Cells are treated with the inhibitor over several days. The number of viable cells is then quantified using methods that measure metabolic activity (MTT, Resazurin) or by direct cell counting.[9][12]

  • Procedure:

    • Cell Seeding: Seed cells (e.g., GTL-16, NCI-H1993) at a low density (3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[9][17]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of PF-04217903. Include vehicle (DMSO) and untreated controls.

    • Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO₂ incubator.[9][10][12]

    • Viability Assessment:

      • MTT/Resazurin: Add the respective reagent to each well, incubate for 1-4 hours, and measure absorbance or fluorescence with a microplate reader.[9]

      • Coulter Counter: Trypsinize and count the cells from each well directly.[12][18]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

proliferation_workflow A 1. Seed Cells (3-5k/well) B 2. Allow Attachment (Overnight) A->B C 3. Treat with PF-04217903 (Serial Dilutions) B->C D 4. Incubate (48-96 hours) C->D E 5. Assess Viability (MTT, Resazurin, or Cell Counting) D->E F 6. Analyze Data & Determine IC50 E->F

Workflow for a Cell Proliferation Assay.

Selectivity Profile

A key feature of PF-04217903 is its exceptional selectivity. It has been shown to be over 1,000-fold more selective for c-Met compared to a broad panel of more than 200 other kinases.[10][12] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the c-Met pathway and a promising candidate for targeted therapy.[2][6]

selectivity_profile cluster_inhibitor cluster_targets PF04217903 PF-04217903 cMet c-Met PF04217903->cMet Strong Inhibition (Ki = 4.8 nM) OtherKinases >200 Other Kinases PF04217903->OtherKinases Minimal Inhibition (>1000x Weaker)

High selectivity of PF-04217903 for c-Met over other kinases.

References

An In-depth Technical Guide to the Synthesis of PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of PF-04217903, a potent and highly selective c-Met kinase inhibitor. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

PF-04217903, chemically named 2-(4-(3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethanol, is a significant molecule in the field of oncology. It functions as an ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1] The dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of various human cancers, making PF-04217903 a promising candidate for targeted cancer therapy.[1] This inhibitor demonstrates remarkable selectivity, being over 1,000-fold more selective for c-Met compared to a wide array of other kinases.[1][3][4][5]

The development of PF-04217903 stemmed from a high-throughput screening campaign that initially identified an oxindole hydrazide as a selective c-Met inhibitor.[1] However, this initial scaffold suffered from chemical and metabolic instability. Through structure-based drug design, the labile oxindole hydrazide core was replaced with a more stable triazolopyrazine scaffold, which maintained the necessary binding interactions while improving the compound's pharmaceutical properties.[1][6]

Synthesis Pathway

The synthesis of PF-04217903 can be accomplished through a multi-step sequence starting from commercially available materials. The core of the molecule is constructed, followed by the introduction of the quinoline and ethanol-pyrazole moieties.

Diagram of the Synthetic Pathway

PF-04217903 Synthesis A 3,5-diaminopyrazine-2-carbonitrile I1 [1,2,3]triazolo[4,5-b]pyrazine-5,7-diamine A->I1 1. Cyclization B Sodium Nitrite, Acetic Acid C Quinoline-6-carbaldehyde I2 7-amino-3-(quinolin-6-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-amine C->I2 D Sodium Triacetoxyborohydride D->I2 E Pinacolborane F 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole I4 2-(4-(7-amino-3-(quinolin-6-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethyl (tetrahydro-2H-pyran-2-yl) ether F->I4 G Palladium Catalyst, Base G->I4 H Acidic Deprotection P PF-04217903 H->P I1->I2 2. Reductive Amination I3 5-bromo-3-(quinolin-6-ylmethyl)-3H-[1,2,3]triazolo[4,5-b]pyrazin-7-amine I2->I3 3. Sandmeyer Reaction I3->I4 4. Suzuki Coupling I4->P 5. Deprotection

Caption: Synthetic scheme for PF-04217903.

Experimental Protocols

The following protocols are based on established synthetic methodologies for related compounds and represent a likely pathway for the synthesis of PF-04217903.

Step 1: Synthesis of[1][2][3]triazolo[4,5-b]pyrazine-5,7-diamine (I1)

  • Reaction: To a solution of 3,5-diaminopyrazine-2-carbonitrile in a suitable solvent such as acetic acid, sodium nitrite is added portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Work-up: The reaction mixture is stirred for a specified time, and the resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield the triazolopyrazine core.

Step 2: Synthesis of 7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-amine (I2)

  • Reaction: The intermediate I1 is dissolved in a solvent like dichloroethane along with quinoline-6-carbaldehyde. Sodium triacetoxyborohydride is then added portion-wise.

  • Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Synthesis of 5-bromo-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-7-amine (I3)

  • Reaction: A Sandmeyer-type reaction is employed. Intermediate I2 is treated with a source of bromine, such as copper(II) bromide and tert-butyl nitrite, in an appropriate solvent like acetonitrile.

  • Work-up: The reaction mixture is heated to a specified temperature for a set duration. After cooling, the mixture is worked up by extraction and purified by chromatography to afford the brominated intermediate.

Step 4: Synthesis of 2-(4-(7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethyl (tetrahydro-2H-pyran-2-yl) ether (I4)

  • Reaction: This step involves a Suzuki coupling reaction. The bromo intermediate I3 is reacted with 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as dioxane and water.

  • Work-up: The reaction is heated under an inert atmosphere. After completion, the mixture is filtered, and the product is extracted. Purification is achieved through column chromatography.

Step 5: Synthesis of PF-04217903 (P)

  • Reaction: The final step is the deprotection of the THP ether. Intermediate I4 is dissolved in a solvent like methanol, and an acid, such as hydrochloric acid, is added.

  • Work-up: The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield PF-04217903.

Quantitative Data

The following table summarizes typical yields and purity for each synthetic step, compiled from analogous reactions in the chemical literature.

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)
1I13,5-diaminopyrazine-2-carbonitrileSodium Nitrite, Acetic Acid85-95>98
2I2I1Quinoline-6-carbaldehyde, NaBH(OAc)₃60-75>97
3I3I2CuBr₂, t-BuONO50-65>98
4I4I3Pyrazole boronic ester, Pd(PPh₃)₄, Na₂CO₃70-85>95
5PI4HCl, Methanol90-98>99

Biological Activity Data

PF-04217903 has been extensively characterized for its biological activity.

AssayParameterValue
Biochemical Kinase AssayKᵢ for human c-Met4.8 nM[3][4][5]
Cell Proliferation (GTL-16 cells)IC₅₀12 nM[3][4][5]
Cell Proliferation (H1993 cells)IC₅₀30 nM[3][4][5]
Apoptosis (GTL-16 cells)IC₅₀31 nM[3][4][5]
HGF-mediated Cell MigrationIC₅₀7-12.5 nM[3][4][5]
HGF-mediated Matrigel InvasionIC₅₀7-12.5 nM[3][4][5]

Experimental Workflows

Workflow for a Typical Suzuki Coupling Reaction

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic ester, palladium catalyst, and base in a flask. B Add degassed solvent under inert atmosphere (N₂ or Ar). A->B C Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and filter off the catalyst. F Perform aqueous work-up and extract the product with an organic solvent. E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: General workflow for a Suzuki coupling reaction.

This guide provides a foundational understanding of the synthesis of PF-04217903. For detailed experimental procedures and characterization data, it is recommended to consult the primary scientific literature.

References

An In-depth Technical Guide to PF-04217903 Phenolsulfonate: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its phenolsulfonate salt has been investigated for its therapeutic potential in oncology. Dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or autocrine/paracrine activation, is a known driver in the progression of numerous human cancers, making it a critical therapeutic target.[1][3] This technical guide provides a comprehensive overview of the chemical and structural properties of PF-04217903 phenolsulfonate, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Properties and Structure

PF-04217903 is a triazolopyrazine-based compound.[4] The phenolsulfonate salt is formed with 4-hydroxybenzenesulfonic acid.

Chemical Structure

PF-04217903 (Free Base)

  • IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol[8]

  • Chemical Formula: C₁₉H₁₆N₈O[8]

  • Molecular Weight: 372.38 g/mol [8]

  • CAS Number: 956905-27-4[8]

  • Appearance: White solid powder[8]

  • Solubility: Soluble in DMSO[4]

This compound

  • Chemical Name: 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate[9]

  • Chemical Formula: C₂₅H₂₂N₈O₅S[10]

  • Molecular Weight: 546.56 g/mol [10]

  • CAS Number: 1159490-85-3[10]

Physicochemical Properties

A summary of the key physicochemical and pharmacological identifiers for PF-04217903 and its phenolsulfonate salt is provided in the table below.

PropertyValueReference(s)
PF-04217903 (Free Base)
IUPAC Name2-(4-(1-(quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol[8]
Chemical FormulaC₁₉H₁₆N₈O[8]
Molecular Weight372.38 g/mol [8]
CAS Number956905-27-4[8]
AppearanceWhite solid powder[8]
SolubilitySoluble in DMSO[4]
This compound
Chemical Name2-(4-(1-(Quinolin-6-ylmethyl)-1H-[5][6][7]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol 4-hydroxybenzenesulfonate[9]
Chemical FormulaC₂₅H₂₂N₈O₅S[10]
Molecular Weight546.56 g/mol [10]
CAS Number1159490-85-3[10]
Pharmacological Target
Primary Targetc-Met (Hepatocyte growth factor receptor)[11]
Mechanism of ActionATP-competitive inhibitor[1][2]

Mechanism of Action and Signaling Pathway

PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met kinase.[1][2] The binding of its natural ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[5][12] PF-04217903 binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation cascade and subsequent activation of downstream signaling.[5]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF cMet_dimer c-Met Dimer HGF->cMet_dimer Binding & Dimerization P P cMet_dimer->P Autophosphorylation ADP ADP cMet_dimer->ADP GAB1 GAB1 P->GAB1 GRB2_SOS GRB2_SOS P->GRB2_SOS ATP ATP ATP->cMet_dimer PF04217903 PF04217903 PF04217903->cMet_dimer Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Cell_Response Cell_Response AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Quantitative Data

PF-04217903 exhibits potent and selective inhibition of c-Met kinase and demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.

In Vitro Kinase and Cellular Potency
Target/Cell LineAssay TypeParameterValue (nM)Reference(s)
Human c-MetKinase AssayKᵢ4.8[13]
GTL-16 (Gastric Carcinoma)Cell ProliferationIC₅₀12[13]
NCI-H1993 (NSCLC)Cell ProliferationIC₅₀30[13]
GTL-16 (Gastric Carcinoma)ApoptosisIC₅₀31[13]
NCI-H441 (Lung Carcinoma)Cell Migration/InvasionIC₅₀7-12.5[14]
HT29 (Colon Carcinoma)Cell Migration/InvasionIC₅₀7-12.5[14]
c-Met-H1094RKinase AssayIC₅₀3.1[14]
c-Met-R988CKinase AssayIC₅₀6.4[14]
c-Met-T1010IKinase AssayIC₅₀6.7[14]
c-Met-Y1230CKinase AssayIC₅₀>10,000[14]
Kinase Selectivity

PF-04217903 demonstrates high selectivity for c-Met, with over 1000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[15]

In Vivo Efficacy

In preclinical xenograft models, PF-04217903 has shown dose-dependent tumor growth inhibition. For example, in a GTL-16 xenograft model, oral administration of PF-04217903 at doses of 1-30 mg/kg daily for 16 days resulted in significant tumor growth inhibition that correlated with the inhibition of c-Met phosphorylation.[14] In U87MG xenograft tumors, doses of 5-50 mg/kg administered orally once daily for 3 days dose-dependently inhibited c-Met, Gab-1, Erk1/2, and AKT phosphorylation and induced apoptosis.[14]

Experimental Protocols

c-Met Kinase Assay (Spectrophotometric)

This assay determines the in vitro inhibitory activity of PF-04217903 on c-Met kinase by measuring the production of ADP.[15]

  • Principle: A continuous-coupled spectrophotometric assay quantifies the catalytic activity of c-Met by monitoring the consumption of NADH, which has a measurable absorbance at 340 nm.

  • Procedure:

    • Incubate various concentrations of PF-04217903 with the c-Met enzyme and assay reagents for 10 minutes at 37°C.

    • Initiate the reaction by the addition of the c-Met enzyme.

    • Measure the decrease in absorbance at 340 nm over time to determine the rate of NADH consumption.

    • Calculate the Kᵢ value from the inhibition data at different concentrations of PF-04217903.

Cellular c-Met Phosphorylation ELISA

This assay measures the inhibition of HGF-induced c-Met phosphorylation in a cellular context.[15]

  • Procedure:

    • Seed A549 cells (or other relevant cell lines) in 96-well plates and culture overnight.

    • Treat cells with serial dilutions of PF-04217903 for 1 hour at 37°C.

    • Stimulate c-Met phosphorylation by adding HGF (e.g., 40 ng/mL) for 20 minutes.

    • Wash the cells and prepare protein lysates.

    • Perform an ELISA using a capture antibody specific for total c-Met and a detection antibody specific for phosphorylated tyrosine residues.

ELISA_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Inhibitor_Treatment Treat with PF-04217903 Cell_Seeding->Inhibitor_Treatment HGF_Stimulation Stimulate with HGF Inhibitor_Treatment->HGF_Stimulation Cell_Lysis Lyse Cells & Collect Protein HGF_Stimulation->Cell_Lysis ELISA Perform ELISA for p-c-Met Cell_Lysis->ELISA Data_Analysis Analyze Results ELISA->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cellular c-Met phosphorylation ELISA.

Cell Proliferation Assay (MTT/Resazurin)

This assay assesses the effect of PF-04217903 on the viability and proliferation of cancer cells.[7]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with serial dilutions of PF-04217903 for a specified period (e.g., 72 hours).

    • Add MTT or resazurin reagent to each well and incubate.

    • Measure the absorbance or fluorescence to determine cell viability.

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the induction of apoptosis by PF-04217903.[7]

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat the cells with various concentrations of PF-04217903 for a specified time (e.g., 48 hours).

    • Add a luminogenic caspase-3/7 substrate.

    • Measure luminescence to determine caspase activity.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of PF-04217903 on the migratory and invasive potential of cancer cells.[7]

  • Procedure:

    • Seed cancer cells in the upper chamber of a transwell insert (coated with Matrigel for invasion assays).

    • Add PF-04217903 to both the upper and lower chambers.

    • Add a chemoattractant (e.g., HGF or serum) to the lower chamber.

    • Incubate to allow for cell migration or invasion.

    • Stain and count the cells that have migrated or invaded to the lower surface of the membrane.

In_Vivo_Workflow Start Start Tumor_Implantation Implant Tumor Cells in Immunocompromised Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish and Grow Tumor_Implantation->Tumor_Growth Treatment_Initiation Administer PF-04217903 (e.g., oral gavage) Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Volume and Animal Health Treatment_Initiation->Monitoring Endpoint Endpoint Reached (e.g., tumor size, time) Monitoring->Endpoint Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection Analysis Pharmacokinetic and Pharmacodynamic Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Generalized workflow for a preclinical in vivo efficacy study.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the c-Met receptor tyrosine kinase. Its ability to effectively block the HGF/c-Met signaling pathway translates to significant anti-tumor activity in preclinical models. The comprehensive data on its chemical properties, structure, and biological activity, along with the detailed experimental protocols provided, make it a valuable tool for researchers in oncology and drug development. Further investigation into its clinical utility is warranted based on its promising preclinical profile.

References

An In-Depth Technical Guide to the In Vitro Characterization of PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as mutation, amplification, or overexpression, is a key driver in the progression and metastasis of numerous human cancers.[1][2] PF-04217903 was developed to target this oncogenic pathway and has demonstrated significant antitumor and anti-angiogenic properties in preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades.[3][4] A distinguishing feature of PF-04217903 is its exquisite selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of more than 150 other kinases, establishing it as one of the most selective c-Met inhibitors documented.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of PF-04217903, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported efficacy of PF-04217903 across various biochemical and cellular-based assays.

Table 1: Biochemical Inhibitory Activity of PF-04217903 against c-Met Kinase

Target/Cell LineAssay TypeKi (nM)IC50 (nM)Notes
Recombinant human c-Met kinaseKinase Assay4.8[7]-ATP-competitive inhibition.[7]
Wild-Type c-MetKinase Assay4.5[3]4.8[8]ATP-competitive inhibitor.[3][8]
c-Met-H1094RKinase Assay-3.1[7][8]Similar potency to wild-type.[7][8]
c-Met-R988CKinase Assay-6.4[7][8]Similar potency to wild-type.[7][8]
c-Met-T1010IKinase Assay-6.7[7][8]Similar potency to wild-type.[7][8]
c-Met-Y1230CKinase Assay->10,000[7][8]No inhibitory activity.[7][8]

Table 2: Cellular Inhibitory Activity of PF-04217903

Cell LineCancer TypeAssayIC50 (nM)
GTL-16Gastric CarcinomaProliferation12[1][7]
NCI-H1993Non-Small Cell Lung Cancer (NSCLC)Proliferation30[1][7]
GTL-16Gastric CarcinomaApoptosis31[7]
NCI-H441Lung CarcinomaMigration & Invasion7-12.5[7]
HT29Colon CarcinomaMigration & Invasion7-12.5[7]
HUVECEndothelial Cellsc-Met Phosphorylation4.6[3][9]
HUVECEndothelial CellsSurvival12[3][9]
HUVECEndothelial CellsApoptosis27[3]
HUVECEndothelial CellsMatrigel Invasion7.3[3]
LXFA 526L-Clonogenic Growth16[10]
LXFA 1647L-Clonogenic Growth13[10]

Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and motility.[1] PF-04217903 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the c-Met kinase domain, thereby preventing this initial phosphorylation event and consequently inhibiting the entire downstream signaling cascade.[1]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met cMet->p_cMet PF04217903 PF-04217903 PF04217903->cMet Inhibition ATP ATP ATP->p_cMet PI3K PI3K p_cMet->PI3K GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration, Invasion mTOR->Cell_Response SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Kinase_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Recombinant c-Met Kinase - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Buffer start->reagents inhibitor Add Serial Dilutions of PF-04217903 reagents->inhibitor initiation Initiate Reaction with ATP (e.g., γ-³³P-ATP) inhibitor->initiation incubation Incubate at 30°C for 30-60 minutes initiation->incubation termination Stop Reaction with EDTA Solution incubation->termination detection Quantify Substrate Phosphorylation termination->detection analysis Calculate IC50 Value detection->analysis end End analysis->end Phosphorylation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_inhibitor Pre-incubate with PF-04217903 for 1 hour incubate1->treat_inhibitor stimulate_hgf Stimulate with HGF for 20 minutes treat_inhibitor->stimulate_hgf lyse_cells Lyse Cells stimulate_hgf->lyse_cells elisa Perform ELISA: 1. Capture Total c-Met 2. Detect Phosphorylated c-Met lyse_cells->elisa read_plate Read Absorbance elisa->read_plate analysis Calculate IC50 Value read_plate->analysis end End analysis->end Proliferation_Assay_Workflow start Start seed_cells Seed Cells at Low Density in 96-well Plates start->seed_cells attach_cells Allow Cells to Attach for 24 hours seed_cells->attach_cells add_drug Add Serial Dilutions of PF-04217903 attach_cells->add_drug incubate_drug Incubate for 72 hours add_drug->incubate_drug add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate_drug->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_signal Measure Absorbance/Fluorescence incubate_reagent->measure_signal calculate_ic50 Calculate IC50 Value measure_signal->calculate_ic50 end End calculate_ic50->end Apoptosis_Assay_Workflow start Start seed_cells Seed Cells in White-walled 96-well Plate start->seed_cells attach_cells Incubate for 24 hours seed_cells->attach_cells treat_drug Treat with PF-04217903 for 48 hours attach_cells->treat_drug add_reagent Add Caspase-Glo® 3/7 Reagent treat_drug->add_reagent incubate_reagent Incubate at Room Temperature add_reagent->incubate_reagent measure_luminescence Measure Luminescence incubate_reagent->measure_luminescence analyze_data Analyze Data measure_luminescence->analyze_data end End analyze_data->end

References

Downstream Signaling Effects of PF-04217903: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway, including gene amplification, mutation, or autocrine/paracrine activation, is implicated in the progression of numerous human cancers by promoting tumor growth, survival, invasion, and angiogenesis.[2][3][4] This technical guide provides an in-depth overview of the downstream signaling effects of PF-04217903, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action and Downstream Signaling Pathways

PF-04217903 selectively binds to the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][3] The primary pathways affected by c-Met inhibition are the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][5] By blocking these pathways, PF-04217903 effectively inhibits key cellular processes involved in tumorigenesis.[2][3][6]

The inhibition of c-Met by PF-04217903 leads to a dose-dependent decrease in the phosphorylation of c-Met itself and its immediate downstream effector, Gab1.[2][7] This, in turn, prevents the activation of PI3K and Akt, as well as the activation of the Ras-Raf-MEK-ERK cascade.[2][7] The downstream consequences of this inhibition include decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion.[2][3][7] Furthermore, PF-04217903 has demonstrated anti-angiogenic properties by inhibiting HGF-mediated effects in endothelial cells and reducing the secretion of pro-angiogenic factors like VEGFA and IL-8 by tumor cells.[2][8]

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition by PF-04217903 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Phosphorylates STAT5 STAT5 cMet->STAT5 Activates PLCg1 PLCγ1 cMet->PLCg1 Activates PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT5->Proliferation Invasion Invasion PLCg1->Invasion PF04217903 PF-04217903 PF04217903->cMet Inhibits ATP Binding

Caption: c-Met signaling and PF-04217903 inhibition.

Quantitative Data Summary

The inhibitory activity of PF-04217903 has been quantified across various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of PF-04217903
Target/Cell LineAssay TypeIC50 (nM)Notes
c-Met (human)Kinase Assay (Ki)4.8ATP-competitive inhibition.[7]
c-Met (WT)Kinase Assay->1000-fold selectivity over 208 other kinases.[6][7]
c-Met-H1094RKinase Assay3.1Potent inhibition of this activating mutation.[6][7]
c-Met-R988CKinase Assay6.4Potent inhibition of this activating mutation.[6][7]
c-Met-T1010IKinase Assay6.7Potent inhibition of this activating mutation.[6][7]
c-Met-Y1230CKinase Assay>10,000No inhibitory activity against this mutation.[6][7]
A549 cellsc-Met Phosphorylation4.8Endogenous wild-type c-Met.[6]
GTL-16 cellsCell Proliferation12MET amplified gastric carcinoma.[7]
NCI-H1993 cellsCell Proliferation30MET amplified non-small cell lung cancer (NSCLC).[7]
GTL-16 cellsApoptosis Induction31-
NCI-H441 cellsMatrigel Invasion7-12.5c-Met overexpressing lung carcinoma.[7]
HT29 cellsMatrigel Invasion7-12.5c-Met overexpressing colon carcinoma.[7]
LXFA 526L cellsClonogenic Growth16-
LXFA 1647L cellsClonogenic Growth13-
Table 2: Anti-Angiogenic In Vitro Activity of PF-04217903
Cell Line/AssayIC50 (nM)Notes
HUVEC c-Met Phosphorylation4.6HGF-stimulated.[2][8]
HUVEC Survival12HGF-mediated.[2][8]
HUVEC Apoptosis Induction7-
HUVEC Matrigel Invasion27HGF-mediated.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the downstream effects of PF-04217903.

Cellular c-Met Phosphorylation ELISA

This assay quantifies the level of c-Met phosphorylation in a cellular context.

  • Cell Seeding: A549 cells, which endogenously express wild-type c-Met, are seeded in 96-well plates in growth medium and cultured overnight.

  • Serum Starvation: On the day of the assay, the growth medium is replaced with a serum-free medium containing 0.04% BSA.

  • Compound Incubation: Serial dilutions of PF-04217903 are added to the wells, and the cells are incubated at 37°C for 1 hour.

  • HGF Stimulation: Hepatocyte Growth Factor (HGF) is added to the cells at a final concentration of 40 ng/mL for 20 minutes to stimulate c-Met phosphorylation.

  • Cell Lysis: The cells are washed once with HBSS supplemented with 1 mM Na3VO4, and protein lysates are generated using a suitable lysis buffer.

  • ELISA: An ELISA is performed using a capture antibody specific for total c-Met and a detection antibody specific for phosphorylated tyrosine residues. The antibody-coated plates are incubated with the protein lysates overnight at 4°C, followed by washing and detection steps.[6]

ELISA_Workflow Cellular c-Met Phosphorylation ELISA Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed A549 cells in 96-well plate Serum_Starve Serum starve cells Seed_Cells->Serum_Starve Add_Compound Add PF-04217903 dilutions (1 hr) Serum_Starve->Add_Compound Add_HGF Stimulate with HGF (20 min) Add_Compound->Add_HGF Lyse_Cells Wash and lyse cells Add_HGF->Lyse_Cells Perform_ELISA Perform sandwich ELISA for p-cMet Lyse_Cells->Perform_ELISA Read_Plate Read plate and analyze data Perform_ELISA->Read_Plate

Caption: ELISA workflow for c-Met phosphorylation.
Western Blot Analysis of Downstream Signaling

Western blotting is employed to qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the c-Met signaling cascade.

  • Tumor Lysate Preparation: Tumor tissues from xenograft models treated with PF-04217903 or vehicle are homogenized in lysis buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of c-Met, Gab-1, Akt, and Erk1/2. An antibody against a housekeeping protein like GAPDH is used as a loading control.

  • Detection: After washing, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Cell Proliferation/Survival Assays

These assays measure the effect of PF-04217903 on the growth and viability of tumor cells.

  • Cell Seeding: Tumor cells are seeded at a low density in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of PF-04217903 for a period of 4 days. For some cell lines, HGF (e.g., 20 ng/mL) is also added.

  • Cell Counting: The number of viable cells in each well is determined using a Coulter counter or a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS).[4][6]

Apoptosis Assay

The induction of apoptosis by PF-04217903 is a key indicator of its anti-tumor activity.

  • Treatment: Cells are treated with different concentrations of the compound for a specified time (e.g., 48 hours).

  • Analysis: Apoptosis can be assessed by various methods:

    • Western Blot for Cleaved Caspase-3: Cell lysates are analyzed by Western blotting for the presence of cleaved caspase-3, an executive marker of apoptosis.[2][7]

    • Annexin V/7-AAD Flow Cytometry: Cells are stained with Annexin V (to detect early apoptotic cells) and 7-AAD (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[9]

Conclusion

PF-04217903 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the downregulation of critical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. This inhibition translates into robust anti-proliferative, pro-apoptotic, and anti-invasive effects in cancer cells with dysregulated c-Met signaling. Furthermore, its anti-angiogenic properties contribute to its overall anti-tumor efficacy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on c-Met targeted therapies. A notable observation is the potential for oncogene switching, as evidenced by the induction of phospho-PDGFRβ in U87MG xenografts, which may represent a resistance mechanism to c-Met inhibition.[2][3]

References

Unveiling the Anti-Angiogenic Potential of PF-04217903: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor progression, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[1] The hepatocyte growth factor (HGF)/c-Met signaling pathway has been identified as a key regulator of this process.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3] This technical guide provides a comprehensive overview of the anti-angiogenic properties of PF-04217903, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Introduction to PF-04217903

PF-04217903 is a novel and exquisitely selective inhibitor of the c-Met kinase, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][3] This high selectivity makes it an invaluable tool for dissecting the specific role of the HGF/c-Met pathway in cancer biology, including its pro-angiogenic functions. The compound has demonstrated potent anti-angiogenic and antitumor properties in both in vitro and in vivo models.[1][4] Its mechanism of action is centered on the inhibition of c-Met phosphorylation, which subsequently blocks downstream signaling pathways essential for endothelial cell survival, proliferation, migration, and invasion.[1][3]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, on endothelial cells triggers a signaling cascade that promotes angiogenesis.[1] PF-04217903 functions as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met kinase domain.[3] This action effectively blocks the activation of downstream signaling pathways crucial for the angiogenic process.[1]

HGF/c-Met Signaling Pathway in Angiogenesis

The HGF/c-Met signaling axis plays a pivotal role in promoting angiogenesis. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues in its kinase domain.[2] This creates docking sites for various downstream signaling molecules, including Gab1, Grb2, and Src, leading to the activation of multiple pathways such as the Ras/MEK/ERK and PI3K/Akt pathways.[2] These pathways collectively promote endothelial cell proliferation, survival, migration, and morphogenesis, which are all essential steps in the formation of new blood vessels.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds P P c-Met->P Autophosphorylation Downstream Signaling Downstream Signaling (Ras/MEK/ERK, PI3K/Akt) P->Downstream Signaling Activates PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream Signaling->Angiogenesis Promotes

HGF/c-Met Signaling Pathway and Inhibition by PF-04217903.

Crosstalk with VEGF Signaling

The c-Met and Vascular Endothelial Growth Factor (VEGF) signaling pathways are interconnected in promoting tumor angiogenesis.[1] HGF can induce the expression of VEGF, a potent pro-angiogenic factor.[1] By inhibiting the HGF/c-Met pathway, PF-04217903 can indirectly suppress VEGF-mediated angiogenesis.[1]

HGF HGF c-Met c-Met Receptor HGF->c-Met Activates VEGF VEGF c-Met->VEGF Induces Expression PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits VEGFR VEGF Receptor VEGF->VEGFR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Crosstalk between HGF/c-Met and VEGF Signaling in Angiogenesis.

Quantitative In Vitro Anti-Angiogenic Activity

PF-04217903 has demonstrated potent dose-dependent inhibitory effects on various aspects of endothelial cell function that are critical for angiogenesis.[1][3] The following tables summarize the key quantitative data from in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs).[1][3]

AssayParameterCell TypeIC50 Value (nM)Reference
c-Met AutophosphorylationInhibitionHUVEC4.6[3]
Cell Survival (HGF-mediated)InhibitionHUVEC12[3]
ApoptosisInductionHUVEC27[3]
Matrigel InvasionInhibitionHUVEC7.3[3]
CompoundTargetKi (nM)Reference
PF-04217903c-Met Kinase4.5[3]

In Vivo Anti-Angiogenic and Antitumor Activity

In preclinical in vivo models, PF-04217903 has shown significant anti-angiogenic and antitumor efficacy.[3][4]

Animal ModelTumor TypeTreatmentKey FindingsReference
Athymic Nude MiceU87MG Glioblastoma XenograftPF-04217903 (oral)Significant reduction in tumor microvessel density (CD-31). Dose-dependent inhibition of c-Met phosphorylation.[3][5]
Athymic Nude MiceGTL-16 Gastric Carcinoma XenograftPF-04217903 (oral)Marked antitumor activity. Reduction in plasma levels of VEGFA and IL-8.[3][5]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.[1]

In Vitro Assays

cluster_assays In Vitro Anti-Angiogenesis Assays Survival HUVEC Survival Assay Treatment PF-04217903 Treatment Survival->Treatment Apoptosis HUVEC Apoptosis Assay Apoptosis->Treatment Invasion HUVEC Matrigel Invasion Assay Invasion->Treatment HUVECs HUVECs HUVECs->Survival HUVECs->Apoptosis HUVECs->Invasion Analysis Analysis Treatment->Analysis IC50 Determination

Experimental Workflow for In Vitro Anti-Angiogenic Properties of PF-04217903.

This assay assesses the ability of PF-04217903 to inhibit the survival of endothelial cells.[1]

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium.[1]

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[1]

  • Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of PF-04217903. A vehicle control (e.g., DMSO) is also included.[1]

  • Stimulation: HGF is added to the wells to stimulate cell survival.[1]

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • Data Analysis: Cell viability is assessed using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). The IC50 value, the concentration of PF-04217903 that inhibits cell survival by 50%, is then determined.

This assay quantifies the induction of apoptosis in endothelial cells by PF-04217903.[1]

  • Cell Culture and Treatment: HUVECs are cultured and treated with various concentrations of PF-04217903 for a specified period (e.g., 24-48 hours).[1]

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) is quantified using a flow cytometer.

  • Data Analysis: The percentage of apoptotic cells is quantified, and the EC50 value for apoptosis induction is determined.[1]

This assay evaluates the effect of PF-04217903 on the invasive capacity of endothelial cells.[1]

  • Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.[1]

  • Cell Preparation: HUVECs are serum-starved for a few hours.[1]

  • Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of PF-04217903 is added to the upper chamber.[1]

  • Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., HGF).[1]

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel and the porous membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

In Vivo Xenograft Model

PF-04217903 has demonstrated significant anti-angiogenic effects in preclinical in vivo models.[1]

  • Animal Model: Athymic nude mice are commonly used.[1]

  • Tumor Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma or GTL-16 gastric carcinoma) are implanted subcutaneously.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[1]

  • Treatment: Mice are treated with PF-04217903 (e.g., orally, at various doses) or a vehicle control for a specified duration.[1]

  • Tumor Measurement: Tumor volume is measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for analysis.

    • Microvessel Density (MVD): Tumor sections are stained with an endothelial cell marker (e.g., CD31) to quantify MVD.

    • Pharmacodynamic Markers: Plasma levels of pro-angiogenic factors like VEGFA and IL-8 can be measured by ELISA.

Conclusion

PF-04217903 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with significant anti-angiogenic properties.[1] Its ability to inhibit endothelial cell survival, invasion, and induce apoptosis, coupled with its in vivo efficacy in reducing tumor microvessel density and the levels of key pro-angiogenic factors, underscores the therapeutic potential of targeting the HGF/c-Met pathway to inhibit tumor angiogenesis.[1][3] This technical guide provides a foundational understanding of the anti-angiogenic profile of PF-04217903 for the scientific and drug development community.

References

The Potent Activity of PF-04217903 in MET-Amplified Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of PF-04217903, a highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. The focus of this document is on its efficacy in cancer models characterized by MET gene amplification, a key driver of tumorigenesis in various malignancies. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.

Executive Summary

PF-04217903 demonstrates potent and selective inhibition of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis.[1] In preclinical studies, PF-04217903 has shown significant anti-proliferative and pro-apoptotic activity in cancer cell lines with MET gene amplification.[2] Furthermore, it has exhibited marked anti-tumor efficacy in in vivo xenograft models of MET-amplified cancers, correlating with the inhibition of c-Met phosphorylation and downstream signaling pathways.[3] This document summarizes the key quantitative data, details the experimental methodologies used in these seminal studies, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of PF-04217903 in MET-amplified cancer models.

Table 1: In Vitro Efficacy of PF-04217903 in MET-Amplified Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nmol/L)Reference
GTL-16Gastric CarcinomaCell Proliferation12[4][5]
NCI-H1993Non-Small Cell Lung Cancer (NSCLC)Cell Proliferation30[4][5]
GTL-16Gastric CarcinomaApoptosis (ssDNA ELISA)31[2][5]
GTL-16Gastric Carcinomac-Met Phosphorylation4.6[4]
NCI-H1993Non-Small Cell Lung Cancer (NSCLC)c-Met Phosphorylation7.3 (mean)[6]

Table 2: In Vivo Efficacy of PF-04217903 in a MET-Amplified Xenograft Model

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
GTL-16Gastric Carcinoma10 mg/kg, oral, once daily~50[2]
GTL-16Gastric Carcinoma30 mg/kg, oral, once daily~80[2][7]

Signaling Pathways and Mechanism of Action

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3][8] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key among these are the PI3K/Akt, MAPK/Erk, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6] By blocking the kinase activity of c-Met, PF-04217903 effectively abrogates these downstream signals in cancer cells dependent on MET signaling.[1][4]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS Activates STAT STAT c-MET->STAT Activates PF-04217903 PF-04217903 PF-04217903->c-MET Inhibits ATP Binding Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion

Figure 1: Simplified MET signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PF-04217903's efficacy.

Cell Proliferation/Survival Assay

This assay is used to determine the effect of PF-04217903 on the viability of cancer cells.

  • Cell Seeding: MET-amplified cancer cells, such as GTL-16 or NCI-H1993, are seeded at a low density in 96-well plates in appropriate growth media supplemented with 10% fetal bovine serum.[2]

  • Treatment: After allowing the cells to attach overnight, the media is replaced with fresh media containing various concentrations of PF-04217903. For some cell lines, HGF (e.g., 20 ng/mL) is added to stimulate the c-Met pathway.[2]

  • Incubation: The plates are incubated for 72 hours.[2]

  • Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or CellTiter-Glo, which quantifies the number of living cells.[9]

  • Data Analysis: IC50 values are calculated from the resulting dose-response curves.[2]

Cell_Proliferation_Workflow A Seed MET-amplified cells in 96-well plates B Treat with varying concentrations of PF-04217903 A->B C Incubate for 72 hours B->C D Assess cell viability (e.g., MTT assay) C->D E Calculate IC50 values D->E

Figure 2: General workflow for in vitro cell proliferation assay.

Apoptosis Assay (ssDNA ELISA)

This assay quantifies apoptosis by detecting single-stranded DNA (ssDNA), a hallmark of programmed cell death.

  • Cell Treatment: GTL-16 cells are treated with PF-04217903 for 24 hours in growth media.[2]

  • Detection: Apoptosis is detected using a commercially available ELISA-based kit that specifically quantifies ssDNA.[2]

  • Quantification: The ssDNA content of the treated cells is quantified as a percentage of the control (untreated) cells.[2][9]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of PF-04217903 in a living organism.

  • Animal Model: Athymic nude mice are used for the establishment of tumor xenografts.[2]

  • Tumor Implantation: MET-amplified tumor cells (e.g., GTL-16) are implanted subcutaneously into the flank of each mouse.[2]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., ~200 mm³), the mice are randomized into treatment and vehicle control groups.[2]

  • Drug Administration: PF-04217903 is administered orally at specified doses and schedules (e.g., once daily).[2]

  • Tumor Measurement: Tumor volume is measured regularly to monitor tumor growth inhibition.[2]

Xenograft_Workflow A Implant MET-amplified tumor cells into mice B Allow tumors to grow to a specified volume A->B C Randomize mice into treatment and control groups B->C D Administer PF-04217903 orally C->D E Measure tumor volume regularly D->E F Analyze tumors for pharmacodynamic markers E->F

Figure 3: Experimental workflow for in vivo tumor xenograft studies.

Conclusion

PF-04217903 is a potent and highly selective inhibitor of c-Met with significant preclinical activity in MET-amplified cancer models.[2][3] Its ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in vivo underscores the therapeutic potential of targeting MET in this genetically defined patient population. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the role of MET in cancer and develop novel targeted therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Studies of PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and selective small-molecule inhibitor of the c-Met kinase, a receptor tyrosine kinase implicated in various aspects of cancer progression, including tumor growth, invasion, and metastasis.[1][2] Preclinical evaluation of PF-04217903 in vivo is crucial for understanding its therapeutic potential. This document provides a detailed protocol for conducting xenograft studies in mice to assess the antitumor efficacy of PF-04217903. The protocol covers cell line selection, animal models, drug formulation and administration, tumor monitoring, and pharmacodynamic analysis.

Data Presentation

Table 1: Summary of Tumor Growth Inhibition in Xenograft Models
Cell LineCancer TypeMouse StrainPF-04217903 Dose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (%)
GTL-16Gastric CarcinomaAthymic nu/nu1, 3, 10, 30Daily for 16 daysDose-dependent
U87MGGlioblastomaAthymic nu/nu5, 15, 50Daily for 10 daysDose-dependent
HT29Colon CarcinomaAthymic miceNot specifiedNot specified38
Caki-1Renal Cell CarcinomaAthymic nu/nu50DailySignificant
SNU-5Gastric CarcinomaAthymic nu/nu50DailySignificant
Table 2: Pharmacodynamic Effects of PF-04217903 in U87MG Xenograft Model
Treatment GroupDose (mg/kg, p.o.)DurationInhibition of c-Met PhosphorylationInhibition of AKT PhosphorylationInduction of Apoptosis (Cleaved Caspase-3)
Vehicle Control-3 days---
PF-0421790353 daysDose-dependentDose-dependentDose-dependent
PF-04217903153 daysDose-dependentDose-dependentDose-dependent
PF-04217903503 daysDose-dependentDose-dependentDose-dependent

Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: Select appropriate human cancer cell lines with known c-Met expression or amplification status (e.g., GTL-16, U87MG, HT29).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: Harvest cells during the exponential growth phase. Use trypsin to detach adherent cells, then wash with phosphate-buffered saline (PBS).

  • Cell Viability: Perform a trypan blue exclusion assay to ensure high cell viability (>95%).

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL for injection. To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.

Animal Model and Tumor Implantation
  • Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.

  • Subcutaneous Xenograft Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the injection site on the flank of the mouse.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared site.

    • Monitor the animals for recovery from anesthesia and for any adverse reactions.

Drug Formulation and Administration
  • PF-04217903 Formulation: Prepare a suspension of PF-04217903 in a vehicle suitable for oral administration, such as 0.5% methylcellulose in sterile water.[3] The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.

  • Dosing:

    • Once tumors are established and have reached a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

    • Administer PF-04217903 or vehicle control orally (p.o.) via gavage.

    • Dosing volumes should be based on the individual animal's body weight (e.g., 10 mL/kg).

    • The dosing schedule will depend on the specific study design but is often once daily.[4]

Tumor Growth Monitoring and Efficacy Evaluation
  • Tumor Measurement:

    • Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Body Weight and Clinical Observations:

    • Monitor the body weight of each animal 2-3 times per week as an indicator of general health and potential drug toxicity.

    • Perform daily clinical observations to assess the overall well-being of the animals.

  • Efficacy Endpoint:

    • The primary endpoint is typically tumor growth inhibition.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive morbidity are observed.

Pharmacodynamic Analysis
  • Tissue Collection: At the end of the study, or at specified time points, euthanize the animals and excise the tumors.

  • Western Blot Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent protein analysis. Prepare tumor lysates to analyze the phosphorylation status of c-Met and downstream signaling proteins (e.g., Akt, ERK) by Western blotting to confirm target engagement.

  • Immunohistochemistry: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Mandatory Visualizations

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K cMet->PI3K RAS RAS cMet->RAS cMet->RAS PF04217903 PF-04217903 PF04217903->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

G start Start cell_culture 1. Cell Culture (e.g., U87MG, HT29) start->cell_culture cell_prep 2. Cell Preparation (5x10^6 cells in 0.1mL) cell_culture->cell_prep implantation 3. Subcutaneous Implantation (Athymic nude mice) cell_prep->implantation tumor_growth 4. Tumor Growth (to ~150-200 mm³) implantation->tumor_growth randomization 5. Randomization tumor_growth->randomization treatment 6. Treatment Administration (PF-04217903 or Vehicle, p.o.) randomization->treatment monitoring 7. Tumor Monitoring (Calipers, 2-3x/week) treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint analysis 9. Pharmacodynamic Analysis (Western Blot, IHC) endpoint->analysis

Caption: Experimental workflow for a PF-04217903 in vivo xenograft study.

References

Application Notes and Protocols for PF-04217903 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion. Aberrant activation of the c-Met pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous human cancers. PF-04217903 has demonstrated over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it an invaluable tool for targeted cancer research.[2][3]

These application notes provide detailed protocols for the preparation and use of PF-04217903 in a variety of cell-based assays to characterize and quantify its efficacy in relevant cancer cell lines.

Mechanism of Action

PF-04217903 selectively binds to the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF).[4] The blockade of c-Met phosphorylation subsequently inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for promoting cell growth, survival, and motility.[3][5]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c-Met->RAS_MAPK HGF HGF HGF->c-Met Activates PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits Cell_Effects Proliferation, Survival, Migration, Invasion PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects

Figure 1: c-Met signaling and inhibition by PF-04217903.

Quantitative Data Summary

The inhibitory activity of PF-04217903 has been documented across various kinase assays and cell-based functional assays.

Target / Cell LineCancer TypeAssay TypeIC₅₀ (nM)
Wild-Type c-Met-Kinase Assay (Ki)4.8
c-Met-H1094R-Kinase Assay3.1
c-Met-R988C-Kinase Assay6.4
c-Met-T1010I-Kinase Assay6.7
c-Met-Y1230C-Kinase Assay>10,000
GTL-16Gastric CarcinomaProliferation12
NCI-H1993NSCLCProliferation30
GTL-16Gastric CarcinomaApoptosis31
HUVEC-c-Met Phosphorylation4.6
HUVEC-Cell Survival12
HUVEC-Apoptosis Induction7
HUVEC-Matrigel Invasion27
NCI-H441Lung CarcinomaHGF-mediated Matrigel Invasion7 - 12.5
HT29Colon CarcinomaHGF-mediated Matrigel Invasion7 - 12.5

Preparation of PF-04217903 for In Vitro Experiments

Solubility and Stock Solution Preparation

PF-04217903 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 15 mM or higher, but it is largely insoluble in ethanol and water.[2][4]

To prepare a 10 mM stock solution:

  • Allow the powdered PF-04217903 to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of anhydrous, high-quality DMSO. For example, to make a 10 mM stock from 1 mg of PF-04217903 (MW: 468.49 g/mol ), add 213 µL of DMSO.[2]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage and Stability
  • Solid Powder: Store at 4°C, desiccated. Stable for at least 1 year.[2]

  • DMSO Stock Solution: Store at -20°C for up to 1 year or at -80°C for up to 2 years.[4][6]

Note on Working Solutions: When diluting the DMSO stock into aqueous cell culture medium, it is crucial to do so in a stepwise manner and vortex between dilutions to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

Experimental Protocols

cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Analysis Stock Prepare Stock Solution (DMSO) Seed Seed Cells (24h) Treat Treat with PF-04217903 Seed->Treat Incubate Incubate (Time varies) Treat->Incubate Endpoint Endpoint Assay Incubate->Endpoint Data Data Acquisition Endpoint->Data Analyze Calculate IC₅₀ & Plot Curves Data->Analyze

Figure 2: General experimental workflow for cell-based assays.

Cell Viability / Proliferation Assay (MTT or Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.[5]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO) and incubate until formazan crystals are dissolved.[5]

    • For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.[5]

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.[5]

    • Resazurin: Measure the fluorescence with excitation at 560 nm and emission at 590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for c-Met Phosphorylation and Downstream Signaling

This technique is used to detect the levels of phosphorylated c-Met and downstream signaling proteins (e.g., p-AKT, p-ERK), providing a direct measure of target engagement.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if investigating ligand-induced phosphorylation.

  • Treatment: Pre-treat cells with various concentrations of PF-04217903 for 1 hour.[7]

  • Stimulation (Optional): Add HGF (e.g., 40 ng/mL) for 20 minutes to stimulate c-Met phosphorylation.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.[9]

Cell Migration and Invasion Assays (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion) towards a chemoattractant.[10]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Insert with Matrigel (Invasion) Seed Seed Cells in Serum-Free Medium Coat->Seed Add_Chemo Add Chemoattractant (Lower Chamber) Seed->Add_Chemo Treat Add PF-04217903 Add_Chemo->Treat Incubate Incubate (12-48h) Treat->Incubate Remove Remove Non-Migrated Cells Incubate->Remove Fix_Stain Fix and Stain Migrated Cells Remove->Fix_Stain Quantify Quantify by Microscopy Fix_Stain->Quantify

Figure 3: Workflow for Transwell migration and invasion assays.

Protocol:

  • Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size). For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.[10]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 50,000-100,000 cells into the upper chamber of the insert.[5]

  • Treatment: Add PF-04217903 at desired concentrations to both the upper and lower chambers.

  • Chemoattractant: Add complete growth medium (e.g., containing 10% FBS or HGF) to the lower chamber as a chemoattractant.[10]

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator.[10]

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[5]

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution such as 0.2% crystal violet.[5][11]

  • Quantification: Count the number of stained cells in several microscopic fields. Express the results as the percentage of migration/invasion relative to the vehicle control.[10]

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key events in the apoptotic cascade.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Treatment: Treat cells with various concentrations of PF-04217903 for 48 hours.[5]

  • Reagent Preparation: Equilibrate a commercial Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[5]

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

References

Application Notes and Protocols for PF-04217903 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental cellular process crucial in normal physiological events and pathological conditions, including cancer metastasis. The receptor tyrosine kinase c-Met, and its ligand, hepatocyte growth factor (HGF), are key drivers of cell migration and invasion in many cancers.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[3][4] By binding to c-Met, PF-04217903 inhibits its autophosphorylation and the activation of downstream signaling pathways, thereby blocking the cellular mechanisms that promote migration and invasion.[1][3] With a selectivity of over 1,000-fold for c-Met compared to a wide range of other kinases, PF-04217903 is an invaluable tool for investigating the specific role of c-Met in these processes.[1][5]

These application notes provide detailed protocols for utilizing PF-04217903 in two standard cell migration assays: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.

Mechanism of Action

PF-04217903 selectively targets the ATP-binding site of the c-Met kinase. The binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are integral to cell proliferation, survival, and motility.[6] PF-04217903's inhibition of the initial phosphorylation step effectively halts the entire downstream signaling cascade.[6]

Signaling Pathway

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation Gab1 Gab1 P->Gab1 Activates STAT3 STAT3 P->STAT3 Activates FAK FAK P->FAK Activates PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits PI3K PI3K Gab1->PI3K RAS/MAPK RAS/MAPK Gab1->RAS/MAPK AKT AKT PI3K->AKT Cell Migration Cell Migration RAS/MAPK->Cell Migration STAT3->Cell Migration FAK->Cell Migration AKT->Cell Migration

Quantitative Data

The inhibitory effects of PF-04217903 on cell migration and invasion have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values highlighting its potency.[1]

Cell LineCancer TypeAssay TypeIC50 (nmol/L)
NCI-H441Lung CarcinomaHGF-mediated Matrigel Invasion7 - 12.5
HT29Colon CarcinomaHGF-mediated Matrigel Invasion7 - 12.5
HUVECEndothelial CellsHGF-mediated Matrigel Invasion7.3
HUVECEndothelial CellsHGF-stimulated c-Met phosphorylation4.6
GTL-16Gastric CarcinomaCell Proliferation12
NCI-H1993NSCLCCell Proliferation30

Experimental Protocols

Transwell Cell Migration/Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix like Matrigel (invasion) towards a chemoattractant.[1][7]

transwell_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Coat insert with Matrigel (for invasion assay) p2 Seed cells in serum-free medium in the upper chamber p1->p2 p3 Add chemoattractant and PF-04217903 to the lower chamber p2->p3 i1 Incubate for 12-48 hours at 37°C p3->i1 a1 Remove non-migrated cells from the upper surface i1->a1 a2 Fix and stain migrated cells on the lower surface a1->a2 a3 Count stained cells under a microscope a2->a3

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates[1]

  • Matrigel (for invasion assay)[1]

  • Serum-free cell culture medium[1]

  • Medium containing a chemoattractant (e.g., 10% FBS or HGF)[1]

  • PF-04217903

  • Cotton swabs[1]

  • Fixation solution (e.g., methanol or 70% ethanol)[1][7]

  • Staining solution (e.g., Crystal Violet)[1]

Protocol:

  • (For invasion assay only) Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.[1] For migration assays, this step is omitted.[6]

  • Harvest and resuspend cells in serum-free medium. Seed the desired number of cells (e.g., 50,000-100,000) into the upper chamber of the transwell inserts.[6]

  • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.[1]

  • Add PF-04217903 at the desired concentrations to both the upper and lower chambers.[6]

  • Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).[1]

  • Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[1]

  • Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye like Crystal Violet.[1]

  • Count the number of migrated/invaded cells in several random fields under a microscope.[1]

  • Express the results as the percentage of migration/invasion relative to the vehicle control.[6]

Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.[8]

wound_healing_workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis p1 Seed cells and grow to a confluent monolayer p2 Create a scratch in the monolayer with a pipette tip p1->p2 p3 Wash to remove detached cells p2->p3 t1 Add fresh medium with PF-04217903 p3->t1 t2 Image the scratch at time 0 t1->t2 t3 Incubate and image at regular intervals (e.g., every 4-8 hours) t2->t3 a1 Measure the width of the wound at each time point t3->a1 a2 Calculate the rate of wound closure a1->a2

Materials:

  • 6-well or 12-well plates[8]

  • Sterile pipette tip (p200 or p1000)[8]

  • Phosphate-buffered saline (PBS)[8]

  • Cell culture medium[8]

  • PF-04217903

  • Microscope with a camera[8]

Protocol:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.[8]

  • Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.[8]

  • Gently wash the cell monolayer with PBS to remove detached cells.[9]

  • Replenish with fresh medium containing various concentrations of PF-04217903 or a vehicle control.[10]

  • Capture images of the scratch at the initial time point (0 hours) and at regular intervals thereafter (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[9]

  • Quantify the rate of cell migration by measuring the change in the wound width over time.[8]

Conclusion

PF-04217903 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented here demonstrate its significant efficacy in inhibiting cancer cell migration in vitro. By targeting the HGF/c-Met signaling pathway, PF-04217903 serves as a valuable tool for both fundamental research into the mechanisms of metastasis and the development of novel anti-cancer therapeutics.[1]

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Met (p-Met) Following PF-04217903 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular functions, including proliferation, migration, and survival.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as overexpression, gene amplification, or activating mutations, is frequently implicated in the development and progression of cancer, making it a significant target for therapeutic intervention.[1][2] PF-04217903 is a potent and highly selective, orally bioavailable small-molecule inhibitor of c-Met.[1][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4]

This document provides a comprehensive protocol for conducting Western blot analysis to assess the phosphorylation status of c-Met (p-Met) in response to treatment with PF-04217903.

c-Met Signaling Pathway and Inhibition by PF-04217903

The binding of HGF to the extracellular domain of the c-Met receptor triggers receptor dimerization and autophosphorylation of critical tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event activates a cascade of downstream signaling pathways, most notably the RAS/MAPK and PI3K/AKT pathways, which are crucial drivers of cell growth, proliferation, and survival.[2][5] PF-04217903 exerts its inhibitory effect by competing with ATP for binding to the c-Met kinase domain, thus preventing the initial autophosphorylation step and effectively shutting down the entire downstream signaling cascade.[3][4]

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway Phosphorylates & Activates PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway Phosphorylates & Activates HGF HGF HGF->c-Met Binds & Activates PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits ATP Binding Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS/MAPK Pathway->Cell Proliferation, Survival, Migration PI3K/AKT Pathway->Cell Proliferation, Survival, Migration

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocol: Western Blot for p-Met

This protocol outlines the key steps for assessing c-Met phosphorylation following treatment with PF-04217903.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells at a suitable density in complete growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Serum Starvation (Optional but Recommended): To reduce basal levels of receptor phosphorylation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

  • PF-04217903 Treatment: Prepare a stock solution of PF-04217903 in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a serum-free or low-serum medium. It is advisable to perform a dose-response experiment to determine the optimal concentration.[6]

  • HGF Stimulation (Optional): In many cell types, c-Met phosphorylation is dependent on stimulation by its ligand, HGF. If necessary, stimulate the cells with an optimal concentration of HGF for a short period (e.g., 15-30 minutes) prior to cell lysis.

  • Controls: Include the following controls in your experiment:

    • Vehicle control (cells treated with the same concentration of solvent as the highest PF-04217903 concentration).

    • Untreated control.

    • Positive control (HGF-stimulated cells without PF-04217903 treatment).

II. Lysate Preparation

Proper lysate preparation is critical for preserving the phosphorylation state of proteins.[7]

  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate. A modified RIPA buffer is often recommended for phosphorylated proteins, but it's important to choose a buffer that effectively solubilizes your protein of interest.[8][9] Ensure the lysis buffer is supplemented with protease and phosphatase inhibitors immediately before use.[8][9]

  • Scraping and Incubation: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a fresh, pre-chilled tube.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[6]

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10] Note: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can lead to high background.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Met (p-Met) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA/TBST at the manufacturer's recommended concentration.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane. Capture the chemiluminescent signal using a suitable imaging system.

V. Stripping and Reprobing for Total c-Met

To ensure that changes in p-Met levels are not due to variations in the total amount of c-Met protein, it is essential to strip the membrane and reprobe with an antibody for total c-Met.[6]

  • Stripping: After detecting p-Met, the membrane can be stripped of the primary and secondary antibodies. There are various stripping protocols available, including methods using heat and detergent or low pH.[11][12]

  • Washing and Re-blocking: Following stripping, wash the membrane thoroughly and re-block with 5% BSA in TBST for 1 hour.

  • Reprobing: Incubate the membrane with a primary antibody for total c-Met, followed by the appropriate HRP-conjugated secondary antibody, and perform the detection steps as described above.

Data Presentation

The following tables provide a summary of key quantitative parameters for the Western blot protocol.

ParameterRecommendationNotes
PF-04217903 Concentration Varies by cell line; IC50 typically in the low nanomolar range (e.g., 4.8 nM in A549 cells)A dose-response curve is recommended to determine the optimal concentration for your specific cell line.[5]
Protein Loading 20-30 µg per laneEnsure equal loading by performing a protein quantification assay.
Primary Antibody (p-Met) Dilution as per manufacturer's recommendation (e.g., 1:1000)Incubate overnight at 4°C for optimal signal.
Secondary Antibody Dilution as per manufacturer's recommendation (e.g., 1:2000 - 1:10,000)Incubate for 1 hour at room temperature.
Blocking Buffer 5% BSA in TBSTAvoid using milk to prevent high background.[8]

Experimental Workflow Diagram

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysate Preparation cluster_western_blot Western Blotting cluster_reprobing Stripping & Reprobing A Seed Cells B Serum Starvation (Optional) A->B C PF-04217903 Treatment B->C D HGF Stimulation (Optional) C->D E Wash with ice-cold PBS D->E F Lyse cells with buffer containing protease & phosphatase inhibitors E->F G Centrifuge & Collect Supernatant F->G H Protein Quantification (BCA) G->H I SDS-PAGE H->I J Transfer to PVDF Membrane I->J K Block with 5% BSA in TBST J->K L Incubate with Primary Antibody (p-Met) K->L M Incubate with Secondary Antibody (HRP-conjugated) L->M N Detect with ECL M->N O Strip Membrane N->O P Re-block with 5% BSA O->P Q Incubate with Primary Antibody (Total Met) P->Q R Detect Total Met Q->R

Caption: Experimental workflow for p-Met Western blot analysis.

References

Application Notes and Protocols for Angiogenesis Assays Using PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a key regulator of these processes, making it an attractive target for anti-cancer therapies.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] With over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, PF-04217903 serves as a precise tool for investigating the role of the HGF/c-Met pathway in angiogenesis.[1][3] These application notes provide detailed protocols for key in vitro angiogenesis assays to evaluate the anti-angiogenic effects of PF-04217903.

Mechanism of Action

PF-04217903 inhibits angiogenesis by targeting the HGF/c-Met signaling cascade in endothelial cells. The binding of HGF to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[4] This activation initiates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, migration, and invasion.[4] PF-04217903 acts as an ATP-competitive inhibitor, blocking the autophosphorylation of c-Met and thereby inhibiting the entire downstream signaling cascade.[1][4] Furthermore, the HGF/c-Met pathway can induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By inhibiting HGF/c-Met signaling, PF-04217903 can also indirectly suppress VEGF-mediated angiogenesis.[1]

cluster_0 HGF/c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation Downstream Signaling\n(PI3K/AKT, RAS/MAPK) Downstream Signaling (PI3K/AKT, RAS/MAPK) P->Downstream Signaling\n(PI3K/AKT, RAS/MAPK) Angiogenesis Angiogenesis Downstream Signaling\n(PI3K/AKT, RAS/MAPK)->Angiogenesis Promotes PF-04217903 PF-04217903 PF-04217903->c-Met Receptor Inhibits

Figure 1: HGF/c-Met Signaling Pathway and Inhibition by PF-04217903.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of PF-04217903 in key angiogenesis-related assays using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: In Vitro Anti-Angiogenic Activity of PF-04217903 in HUVECs

Assay ParameterDescriptionIC50 (nM)
c-Met PhosphorylationInhibition of HGF-stimulated c-Met autophosphorylation4.6[2][3]
HUVEC SurvivalInhibition of HGF-mediated survival12[2][3]
HUVEC InvasionInhibition of HGF-mediated Matrigel invasion7.3[1][3]
HUVEC ApoptosisInduction of apoptosis27[1][2][3]

Experimental Protocols

The following are detailed protocols for in vitro assays to assess the anti-angiogenic properties of PF-04217903.

Endothelial Cell Proliferation Assay

This assay evaluates the effect of PF-04217903 on the proliferation of endothelial cells, a fundamental process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well plates

  • PF-04217903

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, Resazurin)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the existing medium and add 100 µL of the medium containing various concentrations of PF-04217903. Include vehicle-treated and untreated control wells.[4]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Measure absorbance at 570 nm.[4]

    • For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence (Ex: 560 nm, Em: 590 nm).[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.[4]

cluster_1 Endothelial Cell Proliferation Assay Workflow A Seed HUVECs in 96-well plate B Incubate 24h A->B C Treat with PF-04217903 B->C D Incubate 72h C->D E Add Viability Reagent (MTT/Resazurin) D->E F Measure Absorbance/Fluorescence E->F G Calculate IC50 F->G cluster_2 Endothelial Cell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed HUVECs with PF-04217903 in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate 16-24h C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Quantify invaded cells F->G

References

Application Notes and Protocols for PF-04217903 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the tumor microenvironment compared to traditional two-dimensional (2D) cell cultures. This document provides detailed application notes and protocols for the use of PF-04217903, a potent and selective c-Met inhibitor, in 3D tumor spheroid models.

PF-04217903 is an orally bioavailable, ATP-competitive small molecule inhibitor of the c-Met kinase.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor progression, invasive growth, and angiogenesis.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers. PF-04217903 has demonstrated high selectivity and potent inhibition of c-Met, leading to the disruption of downstream signaling pathways and subsequent inhibition of tumor cell growth, migration, and invasion, as well as the induction of apoptosis.[2][3][4]

These protocols are designed to guide researchers in assessing the anti-tumor activity of PF-04217903 in a physiologically relevant 3D spheroid context.

Mechanism of Action of PF-04217903

PF-04217903 selectively binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[3] This inhibition ultimately leads to reduced cell proliferation, survival, and invasion, and promotes apoptosis in c-Met dependent tumor cells.[1][4]

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c-Met->RAS_MAPK PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits Cell_Survival Cell Survival Proliferation PI3K_AKT->Cell_Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Cell_Survival Migration_Invasion Migration Invasion RAS_MAPK->Migration_Invasion Start Start Cell_Culture 1. Culture cells to ~80% confluency Start->Cell_Culture Harvest 2. Harvest and create single-cell suspension Cell_Culture->Harvest Count 3. Count cells and determine viability Harvest->Count Seed 4. Seed cells into ULA plate Count->Seed Centrifuge 5. Centrifuge plate to initiate aggregation Seed->Centrifuge Incubate 6. Incubate for 2-4 days for spheroid formation Centrifuge->Incubate End End Incubate->End Start Treated Spheroids Imaging 1. Brightfield & Fluorescence Microscopy/Imaging Start->Imaging Analysis 2. Image Analysis Imaging->Analysis Size Spheroid Size & Morphology Analysis->Size Viability ATP-based Viability Assay Analysis->Viability Apoptosis Caspase-3/7 Apoptosis Assay Analysis->Apoptosis End Data Interpretation Size->End Viability->End Apoptosis->End

References

Application Notes and Protocols for PF-04217903 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of PF-04217903, a selective c-Met kinase inhibitor, in various mouse xenograft models. The protocols are based on established preclinical studies and are intended to ensure reproducible and reliable experimental outcomes.

Introduction

PF-04217903 is a potent and selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway is a critical driver in the development and progression of numerous human cancers, playing a key role in tumor growth, invasion, and metastasis.[2] Aberrant c-Met activation can occur through gene amplification, mutations, or the establishment of an autocrine loop with its ligand, hepatocyte growth factor (HGF).[2] PF-04217903 has demonstrated significant antitumor activity in preclinical mouse models harboring these c-Met dysregulations.[2][3] These notes provide detailed methodologies for in vivo studies using PF-04217903 in mouse models.

Data Presentation

Table 1: In Vivo Efficacy of PF-04217903 in Human Tumor Xenograft Models
Tumor ModelCancer Typec-Met StatusMouse StrainAdministration RouteDosing RegimenTreatment DurationTumor Growth Inhibition (%)Reference
GTL-16Gastric CarcinomaMET AmplificationAthymic NudeOral Gavage10 mg/kg, QD16 daysDose-dependent[3][4]
GTL-16Gastric CarcinomaMET AmplificationAthymic NudeS.C. Minipump3 mg/kg/day14 daysDose-dependent[3]
U87MGGlioblastomaHGF/c-Met Autocrine LoopAthymic NudeOral Gavage12.5, 25, 50 mg/kg, QD10 daysDose-dependent[3]
SW620Colon Carcinomac-Met OverexpressionAthymic NudeOral Gavage50 mg/kg, QD25 days~40%[3][5]
HT29Colon Carcinomac-Met OverexpressionAthymic NudeOral Gavage50 mg/kg, QD21 days38%[2][3]
Colo205Colon Carcinomac-Met OverexpressionAthymic NudeOral Gavage50 mg/kg, QD19 daysNot specified[5]
MDA-MB-231Breast Carcinomac-Met OverexpressionAthymic NudeOral Gavage50 mg/kg, QD19 daysNot specified[5]
H292NSCLCc-Met OverexpressionAthymic NudeOral Gavage50 mg/kg, QD15 daysNot specified[5]
H1993NSCLCMET AmplificationAthymic NudeNot specifiedNot specifiedNot specifiedNot specified[3]

QD: Once daily; S.C.: Subcutaneous; NSCLC: Non-Small Cell Lung Cancer.

Table 2: Pharmacodynamic Effects of PF-04217903 in Mouse Xenograft Models
Tumor ModelParameter AssessedDose/DurationEffectReference
GTL-16c-Met Phosphorylation10 mg/kg, single dose>90% inhibition at 4h[3]
GTL-16p-Akt, p-Erk1/210 mg/kg, single doseSignificant inhibition[3]
GTL-16Cleaved Caspase-310 mg/kg, 16 daysIncreased[5]
U87MGc-Met Phosphorylation50 mg/kg, single dose>90% inhibition at 4h[3]
U87MGp-Akt, p-Gab1, p-Erk1/25-50 mg/kg, 3 daysDose-dependent inhibition[4]
U87MGCleaved Caspase-35-50 mg/kg, 3 daysInduced at all doses[4]
U87MGSerum Human IL-812.5-50 mg/kg, 10 daysDose-dependent reduction[3]
GTL-16Serum Human VEGFA & IL-83-30 mg/kg, 4 daysSignificant dose-dependent reduction[3][4]

Experimental Protocols

Mouse Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.

Materials:

  • Human tumor cell lines (e.g., GTL-16, U87MG)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel™ Basement Membrane Matrix (optional, can improve tumor take rate for some cell lines)[6]

  • Female athymic nude mice (6-8 weeks old)[6]

  • Syringes (1 mL) and needles (25-27 gauge)

  • Calipers

Procedure:

  • Culture tumor cells in appropriate medium supplemented with 10% FBS until they reach 80-90% confluency.[7]

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability (e.g., using trypan blue exclusion).

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel™ at the desired concentration (e.g., 5 x 106 cells in 100-200 µL).[6]

  • Subcutaneously inject the cell suspension into the right flank of each mouse.[3]

  • Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[3]

  • Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 150-250 mm3).[3][7]

PF-04217903 Formulation and Administration

3.2.1. Oral Gavage Administration

Materials:

  • PF-04217903 powder

  • 0.5% Methylcellulose in sterile water

  • Balance, weigh boats, spatulas

  • Mortar and pestle or homogenizer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of PF-04217903 based on the number of mice, their average weight, and the desired dose (e.g., 10 mg/kg).

  • Weigh the PF-04217903 powder accurately.

  • Prepare a 0.5% methylcellulose suspension in sterile water.

  • Levigate the PF-04217903 powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to create a homogenous suspension.[3]

  • Administer the suspension to mice via oral gavage at the desired volume (typically 100-200 µL). Administer the vehicle alone to the control group.[3]

3.2.2. Subcutaneous Minipump Implantation

Materials:

  • PF-04217903 powder

  • Appropriate sterile vehicle for the minipump (refer to manufacturer's guidelines)

  • Alzet® osmotic pumps with the appropriate flow rate and duration

  • Surgical tools (scalpel, forceps, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • 70% Ethanol and sterile gauze

Procedure:

  • Prepare the PF-04217903 solution in a sterile vehicle according to the manufacturer's instructions for the Alzet® pumps.

  • Fill the osmotic pumps with the drug solution under sterile conditions.

  • Anesthetize the mouse.

  • Shave and sterilize the skin on the back, slightly posterior to the scapulae.

  • Make a small incision and create a subcutaneous pocket using blunt dissection.

  • Implant the Alzet® pump into the pocket.[3]

  • Close the incision with wound clips or sutures.

  • Administer analgesics as per institutional guidelines and monitor the mouse for recovery.

Pharmacodynamic Analysis

3.3.1. Western Blotting for Phospho-Protein Analysis

Procedure:

  • At the end of the treatment period or at specific time points after dosing, euthanize the mice.

  • Excise the tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-Erk1/2, total Erk1/2, and cleaved caspase-3.[4]

  • Use an appropriate loading control like GAPDH or β-actin.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

3.3.2. Serum Cytokine Analysis

Procedure:

  • Collect blood from mice via cardiac puncture or another approved method at designated time points.[3]

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Measure the levels of human VEGFA and IL-8 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[3]

Visualizations

Signaling Pathway Diagram

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Gab1 Gab1 cMet->Gab1 Phosphorylates Ras Ras cMet->Ras Invasion Migration/ Invasion cMet->Invasion Angiogenesis Angiogenesis cMet->Angiogenesis PF04217903 PF-04217903 PF04217903->cMet Inhibits (ATP-competitive) PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Tumor Cell Culture (e.g., GTL-16, U87MG) Implantation 2. Subcutaneous Implantation in Athymic Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Target Volume: ~200 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Treatment 5. PF-04217903 Administration (Oral Gavage or Minipump) Randomization->Treatment Control Vehicle Control Group Randomization->Control TumorMeasurement 6. Daily Tumor Volume & Body Weight Measurement Treatment->TumorMeasurement Control->TumorMeasurement TissueCollection 7. Tumor & Blood Collection (End of Study) TumorMeasurement->TissueCollection Endpoint Reached PD_Analysis 8. Pharmacodynamic Analysis (Western Blot, ELISA) TissueCollection->PD_Analysis

Caption: Experimental workflow for PF-04217903 efficacy studies in mouse xenograft models.

References

Application Notes and Protocols for Apoptosis Assay with PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[3][4] Aberrant activation of this pathway is implicated in the progression and metastasis of numerous human cancers.[3][5] PF-04217903 effectively blocks c-Met phosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis.[3][5] These application notes provide detailed protocols to characterize and quantify the apoptotic effects of PF-04217903 in cancer cell lines.

Mechanism of Action

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its kinase domain.[3] This event triggers the recruitment and activation of downstream signaling molecules, primarily through the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation.[3][6] PF-04217903 acts as an ATP-competitive inhibitor at the c-Met kinase domain, preventing this initial phosphorylation and thereby abrogating downstream signaling cascades that promote cell survival.[3][7] Inhibition of these pro-survival signals ultimately leads to the activation of the apoptotic cascade.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates HGF HGF HGF->c-Met Binds PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits AKT AKT PI3K->AKT Activates Pro-Survival Proteins Pro-Survival Proteins AKT->Pro-Survival Proteins Promotes Caspases Caspases AKT->Caspases Inhibits MAPK MAPK RAS->MAPK Activates MAPK->Pro-Survival Proteins Promotes Apoptosis Apoptosis Pro-Survival Proteins->Apoptosis Inhibits Caspases->Apoptosis Executes A Seed Cells (5,000-10,000 cells/well) B Incubate (24 hours) A->B C Treat with PF-04217903 (48 hours) B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at RT (1-2 hours) D->E F Measure Luminescence E->F A Induce Apoptosis with PF-04217903 B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate at RT (15-20 min, dark) D->E F Analyze by Flow Cytometry E->F

References

Determining the Potency of PF-04217903: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of PF-04217903, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The methodologies outlined herein are designed to ensure accurate and reproducible assessment of PF-04217903's anti-proliferative and pathway-specific inhibitory effects across a variety of cancer cell lines.

Introduction

PF-04217903 is an ATP-competitive small molecule inhibitor that demonstrates high selectivity for the c-Met kinase, also known as hepatocyte growth factor (HGF) receptor.[1] The c-Met signaling pathway is a critical driver of cell proliferation, survival, migration, and invasion. Its aberrant activation is a key factor in the progression and metastasis of numerous cancers. PF-04217903 effectively blocks HGF-mediated c-Met phosphorylation and downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to the inhibition of tumor growth and induction of apoptosis. This document offers a comprehensive guide to evaluating the in vitro efficacy of PF-04217903.

Data Presentation: PF-04217903 IC50 Values

The inhibitory activity of PF-04217903 varies across different cancer cell lines, largely dependent on their reliance on the c-Met signaling pathway. The following tables summarize the IC50 values of PF-04217903 in several human cancer cell lines.

Table 1: Inhibition of Cell Proliferation by PF-04217903
Cell LineCancer TypeAssayIC50 (nM)
GTL-16Gastric CarcinomaProliferation12
NCI-H1993Non-Small Cell Lung Cancer (NSCLC)Proliferation30
U87MGGlioblastomaProliferation>10,000
SW620Colon CarcinomaProliferation>10,000
HT29Colon CarcinomaProliferation>10,000
Table 2: Inhibition of c-Met Phosphorylation and Other Cellular Processes by PF-04217903
Cell Line/TargetAssayIC50 (nM)
HUVECc-Met Phosphorylation4.6
HUVECCell Survival12
HUVECApoptosis7
HUVECMatrigel Invasion27
NCI-H441Matrigel Invasion7-12.5
HT29Matrigel Invasion7-12.5

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet ADP ADP P_cMet->ADP PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS PF04217903 PF-04217903 PF04217903->cMet Inhibits ATP Binding ATP ATP ATP->P_cMet AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

c-Met signaling pathway and the inhibitory action of PF-04217903.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) DrugPrep 2. Prepare Serial Dilutions of PF-04217903 Treatment 3. Treat Cells with PF-04217903 (Incubate for specified time) DrugPrep->Treatment Assay 4. Perform Assay (e.g., MTT, Western Blot) Treatment->Assay DataAcq 5. Data Acquisition (e.g., Absorbance, Imaging) Assay->DataAcq IC50 6. Calculate IC50 (Dose-response curve) DataAcq->IC50

General experimental workflow for determining the IC50 of PF-04217903.

Experimental Protocols

The following are detailed protocols for key experiments to determine the IC50 of PF-04217903.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • PF-04217903

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Drug Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the culture medium and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for c-Met Phosphorylation

This protocol details the detection of phosphorylated c-Met to confirm target engagement.

Materials:

  • Selected cancer cell line

  • Complete growth medium

  • Serum-free medium

  • PF-04217903

  • DMSO

  • Recombinant human HGF

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of PF-04217903 for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[3][4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]

  • Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.

These protocols provide a robust framework for the in-vitro characterization of PF-04217903. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data on the potency and mechanism of this selective c-Met inhibitor.

References

Application Notes and Protocols for PF-04217903 in the Study of c-Met Dependent Cell Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, survival, motility, migration, and invasion.[3][4] Dysregulation of this pathway through genetic alterations such as mutation, amplification, or protein overexpression is a known driver in the progression and metastasis of numerous human cancers.[3][4] PF-04217903 effectively inhibits c-Met phosphorylation, thereby blocking downstream signaling cascades and impeding c-Met-dependent tumor cell proliferation, survival, migration, and invasion.[5][6] Its high selectivity, with over 1,000-fold preference for c-Met compared to a broad panel of other kinases, establishes it as an invaluable tool for the targeted investigation of c-Met's role in cancer biology.[1][5]

These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the utilization of PF-04217903 in studying c-Met dependent cell invasion.

Mechanism of Action

The binding of HGF to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation event triggers a cascade of downstream signaling pathways, most notably the PI3K/Akt and RAS/MAPK pathways, which are integral to cell survival, proliferation, and motility.[3][4] PF-04217903 functions by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and abrogating the initiation of these downstream signaling events.[1][7]

c-Met Signaling Pathway and Inhibition by PF-04217903 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet Inhibition ATP ATP ADP ADP PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival Invasion Cell Invasion Akt->Invasion MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation MAPK->Invasion

c-Met Signaling Pathway and Inhibition by PF-04217903

Data Presentation

The following tables summarize the quantitative data on the efficacy of PF-04217903 in various in vitro assays.

Table 1: Inhibitory Activity of PF-04217903 on c-Met Kinase

Target/Cell LineAssay TypeIC50 (nM)Notes
Wild-Type c-MetKinase Assay4.8ATP-competitive inhibition.[1]
c-Met-H1094RKinase Assay3.1Similar potency to wild-type.[1]
c-Met-R988CKinase Assay6.4Similar potency to wild-type.[1]
c-Met-T1010IKinase Assay6.7Similar potency to wild-type.[1]
c-Met-Y1230CKinase Assay>10,000No inhibitory activity.[1]

Table 2: Effect of PF-04217903 on c-Met Dependent Cellular Functions

Cell LineCancer TypeAssayIC50 (nM)Reference
GTL-16Gastric CarcinomaProliferation12[1]
NCI-H1993NSCLCProliferation30[1]
GTL-16Gastric CarcinomaApoptosis31[1]
NCI-H441Lung CarcinomaMatrigel Invasion7-12.5[1]
HT29Colon CarcinomaMatrigel Invasion7-12.5[1]
HUVECEndothelial CellsHGF-mediated Survival12[5]
HUVECEndothelial CellsHGF-mediated Apoptosis27[5]
HUVECEndothelial CellsMatrigel Invasion7.3[5]

Experimental Protocols

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Matrigel Invasion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat Transwell inserts with Matrigel C Seed cells in upper chamber with PF-04217903 A->C B Culture and serum-starve cancer cells B->C D Add chemoattractant to lower chamber C->D E Incubate for 24-48 hours D->E F Remove non-invading cells E->F G Fix and stain invading cells F->G H Quantify invaded cells by microscopy G->H

Matrigel Invasion Assay Workflow

Materials:

  • Transwell inserts (24-well plate, 8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (serum-free and serum-containing)

  • PF-04217903

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)

Protocol:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4-6 hours to allow for gelling.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours prior to the assay.

    • On the day of the assay, detach cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

    • Remove the rehydration medium.

    • In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).

    • Prepare serial dilutions of PF-04217903 in the cell suspension. Include a vehicle control (e.g., DMSO).

    • Add 100 µL of the cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized for the specific cell line.

  • Quantification:

    • After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with fixation solution for 20 minutes.

    • Stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Visualize and count the invaded cells in several random fields of view using an inverted microscope.

    • Results can be expressed as the percentage of invasion relative to the vehicle control.

Western Blotting for c-Met Phosphorylation

This protocol details the detection of phosphorylated c-Met and downstream signaling proteins (Akt, ERK) to confirm the inhibitory effect of PF-04217903.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysate Preparation:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve cells for 18-24 hours.

    • Pre-treat cells with various concentrations of PF-04217903 for 1 hour.

    • Stimulate cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the levels of protein phosphorylation relative to total protein.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of PF-04217903 in complete growth medium.

    • Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle and untreated controls.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for investigating the effect of PF-04217903 on c-Met dependent cell invasion.

Investigative Workflow for PF-04217903 cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_conclusion Conclusion A PF-04217903 inhibits c-Met dependent cell invasion B Cell Viability Assay (Determine cytotoxicity) A->B C Western Blot (Confirm c-Met inhibition) A->C D Matrigel Invasion Assay (Measure invasion inhibition) A->D B->D Inform concentration range C->D Confirm mechanism E PF-04217903 is a potent inhibitor of c-Met driven cell invasion D->E

Investigative Workflow for PF-04217903

References

Troubleshooting & Optimization

PF-04217903 phenolsulfonate solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-04217903 phenolsulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges associated with this potent and selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is PF-04217903 and its mechanism of action?

A1: PF-04217903 is a highly selective and potent ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, also known as the hepatocyte growth factor (HGF) receptor pathway, is crucial in regulating cellular processes such as proliferation, survival, migration, and invasion.[1][2] Dysregulation of this signaling cascade is implicated in the progression of various cancers. PF-04217903 exerts its therapeutic effects by binding to the ATP-binding site of c-Met, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[3] However, it is largely insoluble in aqueous solutions such as water and ethanol.[3] For in vitro experiments, it is highly recommended to prepare a concentrated stock solution in anhydrous, high-quality DMSO.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is advisable to prepare a stock solution of at least 10 mM in anhydrous DMSO. To minimize moisture absorption, allow the powdered compound to equilibrate to room temperature before opening the vial. For long-term stability, stock solutions should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles and stored at -20°C or -80°C.[2]

Q4: What is the stability of this compound?

A4: When stored as a dry powder, PF-04217903 is stable for up to three years at -20°C.[2] In DMSO, stock solutions are stable for up to two years at -80°C and for one year at -20°C.[2] For optimal results, it is always recommended to use freshly prepared working solutions for your experiments.[2]

Troubleshooting Guides

Solubility Issues

A common challenge encountered when working with this compound is its precipitation upon dilution of a DMSO stock solution into aqueous media, such as cell culture medium or buffers. This is due to the abrupt change in solvent polarity.

Issue: Precipitation of this compound in aqueous solutions.

  • Possible Cause 1: Exceeding Aqueous Solubility Limit. The final concentration of the compound in your assay may be too high for its limited aqueous solubility.

    • Solution: Try lowering the final working concentration of this compound in your experiment.[2]

  • Possible Cause 2: Insufficient DMSO Concentration. While it is important to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration may be necessary to maintain the compound's solubility.

    • Solution: Optimize the final DMSO concentration. Perform a vehicle control experiment to ensure the DMSO concentration used is not affecting the experimental outcome.[2]

  • Possible Cause 3: Rapid Solvent Change. A single, large dilution step can cause the compound to crash out of solution.

    • Solution: Perform a serial dilution of the DMSO stock solution in the aqueous medium. This more gradual change in solvent polarity can help to prevent precipitation.[1]

Stability Issues

Issue: Inconsistent or lack of biological activity.

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of this compound.

    • Solution: Ensure that the stock solution has been stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized by preparing aliquots.[2]

  • Possible Cause 2: Precipitation. Even if not immediately visible, micro-precipitation can occur, reducing the effective concentration of the inhibitor.

    • Solution: Visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup. If precipitation is suspected, refer to the solubility troubleshooting guide above.[1]

Data Presentation

Table 1: Solubility of PF-04217903

SolventSolubilityNotes
DMSO20 mg/mL (53.71 mM)Ultrasonic treatment may be necessary. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[3]
Ethanol< 1 mg/mLInsoluble.[3]
WaterInsoluble

Table 2: Storage and Stability of PF-04217903

FormStorage TemperatureStability
Powder-20°C3 years[2]
In Solvent (DMSO)-80°C2 years[2]
In Solvent (DMSO)-20°C1 year[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met Phosphorylation

This protocol provides a general method to assess the inhibitory effect of PF-04217903 on HGF-induced c-Met phosphorylation in a cancer cell line.

Materials:

  • Cancer cell line expressing c-Met (e.g., GTL-16, NCI-H441)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • PF-04217903 stock solution (10 mM in DMSO)

  • Recombinant human HGF

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.[2]

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of PF-04217903 (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).[2]

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting: Proceed with standard western blotting procedures to detect the levels of phosphorylated and total c-Met.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Translocates PF04217903 PF-04217903 PF04217903->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and the inhibitory action of PF-04217903.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: This compound precipitates in aqueous solution check_concentration Is the final concentration as low as possible? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration No check_dmso Is the final DMSO concentration optimized? check_concentration->check_dmso Yes lower_concentration->check_dmso optimize_dmso Action: Titrate final DMSO concentration (run vehicle controls) check_dmso->optimize_dmso No check_dilution Are you performing a single large dilution? check_dmso->check_dilution Yes optimize_dmso->check_dilution serial_dilution Action: Perform serial dilutions check_dilution->serial_dilution Yes solution_stable Solution should be stable check_dilution->solution_stable No serial_dilution->solution_stable Stability_Troubleshooting start Start: Inconsistent or no biological activity observed check_storage Was the stock solution stored correctly (-20°C or -80°C)? start->check_storage prepare_fresh_stock Action: Prepare a fresh stock solution check_storage->prepare_fresh_stock No check_freeze_thaw Have there been multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes activity_restored Biological activity should be restored prepare_fresh_stock->activity_restored aliquot_stock Action: Aliquot the stock solution check_freeze_thaw->aliquot_stock Yes check_precipitation Is there any visible precipitation in the working solution? check_freeze_thaw->check_precipitation No aliquot_stock->activity_restored troubleshoot_solubility Action: Follow the solubility troubleshooting workflow check_precipitation->troubleshoot_solubility Yes check_precipitation->activity_restored No troubleshoot_solubility->activity_restored

References

Technical Support Center: PF-04217903 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of PF-04217903, a potent and selective c-Met inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions related to the dissolution and administration of PF-04217903 for in vivo experiments.

Q1: What is the recommended vehicle for dissolving PF-04217903 for oral administration in vivo?

A1: A common and effective vehicle for oral gavage of PF-04217903 is a suspension in 0.5% methylcellulose in saline.[1] Another reported formulation involves a co-solvent system. For instance, a solution can be prepared by dissolving PF-04217903 in a mixture of DMSO, PEG300, Tween-80, and saline. A specific protocol suggests a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q2: My PF-04217903 is precipitating out of solution during preparation or administration. What can I do?

A2: Precipitation is a common issue with hydrophobic compounds like PF-04217903. Here are several troubleshooting steps:

  • Ensure Proper Solubilization: When using a co-solvent system, ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Add the aqueous components (like saline) last and gradually while vortexing.

  • Sonication: Use of an ultrasonic bath can help to break down particles and create a more uniform suspension.

  • Fresh Preparation: Always prepare the formulation fresh before each administration.[2][3] Do not store aqueous suspensions for extended periods.

  • Vehicle Check: Ensure the quality of your vehicle components. For methylcellulose, ensure it is properly dissolved in saline to form a homogenous suspension.

Q3: I am observing high variability in my in vivo xenograft studies. Could the drug formulation be the cause?

A3: Yes, suboptimal drug formulation or inconsistent administration can lead to high variability.[3] To minimize this:

  • Homogenous Suspension: Ensure you have a fresh and homogenous suspension of PF-04217903 in your chosen vehicle before each oral gavage.[3]

  • Consistent Dosing: Use precise techniques for oral gavage to ensure each animal receives the correct dose.

  • Pharmacokinetic Studies: If variability persists, consider conducting pharmacokinetic studies to determine the optimal dosing schedule to maintain therapeutic concentrations of the drug.[3]

Q4: What is the stability of PF-04217903 in different storage conditions?

A4: PF-04217903 powder is stable for up to 3 years when stored at -20°C. In DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C. It is highly recommended to use freshly prepared working solutions for experiments.

Quantitative Data: Solubility of PF-04217903

The following table summarizes the solubility of PF-04217903 in various solvents.

SolventConcentrationNotes
DMSO15 mg/mL-
DMSO74 mg/mL (198.72 mM)Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[4]
DMSO100 mM-
EthanolLargely Insoluble-
WaterLargely Insoluble-

Experimental Protocol: Preparation of PF-04217903 for Oral Gavage

This protocol details the preparation of a PF-04217903 suspension for in vivo oral administration.

Materials:

  • PF-04217903 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of PF-04217903 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Prepare the Vehicle Mixture:

    • In a separate sterile tube, prepare the vehicle by combining PEG300 and Tween-80. For a final formulation with 10% DMSO, 40% PEG300, and 5% Tween-80, you would mix 4 parts PEG300 with 0.5 parts Tween-80.

  • Combine Stock Solution and Vehicle:

    • Add the required volume of the PF-04217903 DMSO stock solution to the PEG300/Tween-80 mixture.

    • Vortex immediately and thoroughly to ensure a homogenous solution.

  • Add Aqueous Component:

    • Gradually add the required volume of saline to the mixture while continuously vortexing. This slow addition is crucial to prevent precipitation.

    • For the example formulation, you would add 4.5 parts saline.

  • Final Formulation Check:

    • The final formulation should be a homogenous suspension. Visually inspect for any precipitation. If minor precipitation is observed, a brief sonication may help.

    • This formulation should be prepared fresh before each use.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT PF04217903 PF-04217903 PF04217903->cMet Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration STAT->Migration InVivo_Workflow cluster_treatment Treatment Phase Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Animal Randomization TumorGrowth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Treatment PF-04217903 Group Randomization->Treatment Dosing Daily Oral Gavage Vehicle->Dosing Treatment->Dosing DataCollection Data Collection (Tumor Volume, Body Weight) Dosing->DataCollection DataCollection->Dosing Repeat Endpoint Endpoint Analysis DataCollection->Endpoint

References

Technical Support Center: PF-04217903 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04217903 in vitro. Our goal is to help you navigate common experimental challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-04217903?

A1: PF-04217903 is a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It functions by binding to the ATP-binding pocket of c-Met, which in turn inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This ultimately interferes with cell proliferation, survival, migration, and invasion in cancer cells where the c-Met pathway is dysregulated.[3][5]

Q2: In which cell lines is PF-04217903 expected to be most effective?

A2: PF-04217903 is most effective in cancer cell lines that exhibit MET gene amplification or have a hepatocyte growth factor (HGF)/c-Met autocrine signaling loop.[2][3][6] For example, the GTL-16 human gastric carcinoma and NCI-H1993 non-small cell lung cancer (NSCLC) cell lines, both of which have MET amplification, are highly sensitive to PF-04217903.[1]

Q3: What are the recommended solvents and storage conditions for PF-04217903?

A3: PF-04217903 is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[4][7] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO.[4] Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[4] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

Q4: How selective is PF-04217903?

A4: PF-04217903 is considered an exquisitely selective c-Met inhibitor.[6] It has demonstrated over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[2][3] This high selectivity makes it a valuable research tool for specifically studying the role of c-Met signaling.[6]

Troubleshooting Guide

Issue 1: Precipitation of PF-04217903 in Aqueous Media

Question: I'm observing precipitation when I dilute my PF-04217903 DMSO stock solution into my cell culture medium. What can I do to prevent this?

Answer: Precipitation upon dilution in aqueous media is a common issue due to the low aqueous solubility of PF-04217903. Here are some steps to mitigate this:

  • Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual change in solvent polarity can help prevent the compound from precipitating out of solution.[4]

  • Pre-warm Media: Warming your cell culture media to 37°C before adding the inhibitor may help improve solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after dilution.

Issue 2: Inconsistent or Weaker-Than-Expected Biological Activity

Question: I am not observing the expected level of inhibition of c-Met phosphorylation or the anticipated effect on cell viability. What are the possible reasons for this?

Answer: Several factors can contribute to a lack of or inconsistent biological activity. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure your PF-04217903 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[4]

  • Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting steps in Issue 1.[4]

  • Cell Line c-Met Status: Confirm the c-Met status (amplification, mutation, or HGF-dependency) of your cell line. The efficacy of PF-04217903 is highly dependent on the activation state of the c-Met pathway.[8]

  • Ligand Stimulation: For cell lines that are not driven by an autocrine loop, stimulation with HGF is necessary to activate the c-Met pathway and observe the inhibitory effect of PF-04217903.[6]

  • Incubation Time and Concentration: Optimize the concentration range and incubation time for your specific cell line and assay. A full dose-response curve is recommended to determine the optimal effective concentration.

Issue 3: Unexpected Cytotoxicity at High Concentrations

Question: I'm observing significant cell death even at concentrations where I don't expect to see a specific inhibitory effect. Could this be due to off-target effects?

Answer: While PF-04217903 is highly selective, off-target effects or non-specific toxicity can occur at higher concentrations.[4]

  • Titrate the Concentration: Perform a careful dose-response experiment to identify the lowest effective concentration that inhibits c-Met signaling without causing excessive toxicity.[4]

  • Vehicle Control: Always include a vehicle-only control to ensure that the observed toxicity is not due to the DMSO solvent.[4]

  • Reduce Incubation Time: Shorten the incubation time with the inhibitor to the minimum required to observe the desired specific effect on c-Met signaling.[4]

  • Consider Off-Target Kinase Profiling: If off-target effects are suspected, consider profiling the activity of PF-04217903 against a panel of other kinases, although it is known to be highly selective.[6]

Issue 4: Development of Resistance in Long-Term Cultures

Question: My initially sensitive cell line has become less responsive to PF-04217903 over time. What could be the cause?

Answer: Acquired resistance to targeted therapies is a known phenomenon. Potential mechanisms of resistance to PF-04217903 include:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for c-Met inhibition by upregulating other receptor tyrosine kinases, such as PDGFRβ or RON, leading to "oncogene switching".[2][3][9]

  • Mutations in the MET Gene: While less common for this inhibitor, acquired mutations in the c-Met kinase domain could potentially reduce the binding affinity of PF-04217903.[8]

  • Upregulation of Downstream Effectors: Changes in the expression or activity of proteins downstream of c-Met can also contribute to resistance.[10]

To investigate resistance, consider performing phospho-receptor tyrosine kinase (RTK) arrays to identify activated bypass pathways or sequencing the MET gene in your resistant cell line.[8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of PF-04217903 across various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of PF-04217903

Target/Cell LineCancer TypeAssay TypeIC50 (nM)
Recombinant c-Met-Kinase Assay (Kᵢ)4.8
GTL-16Gastric Carcinomac-Met Phosphorylation~5
NCI-H1993NSCLCc-Met Phosphorylation~10
HT-29Colon Carcinomac-Met Phosphorylation~10
HUVECEndothelialc-Met Phosphorylation4.6
GTL-16Gastric CarcinomaCell Proliferation12
NCI-H1993NSCLCCell Proliferation30
GTL-16Gastric CarcinomaApoptosis31
HUVECEndothelialApoptosis7
NCI-H441NSCLCMatrigel Invasion~10
HUVECEndothelialMatrigel Invasion27

Data compiled from multiple sources.[1][6][11]

Table 2: Activity of PF-04217903 Against c-Met Mutants

c-Met MutantIC50 (nM)
H1094R3.1
R988C6.4
T1010I6.7
Y1230C>10,000

Data compiled from multiple sources.[1][12]

Experimental Protocols

General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of PF-04217903 against recombinant c-Met kinase.

  • Prepare Reagents:

    • Recombinant human c-Met kinase

    • Kinase buffer

    • ATP

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • PF-04217903 serial dilutions in DMSO

  • Assay Procedure:

    • Add kinase buffer, recombinant c-Met, and PF-04217903 (or DMSO vehicle) to a 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP and the substrate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction.

    • Detect kinase activity using a suitable method (e.g., ADP-Glo™, HTRF®, or ELISA-based detection of substrate phosphorylation).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of PF-04217903 relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

General Protocol for Cellular c-Met Phosphorylation Assay (ELISA-based)

This protocol outlines a method to measure the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

  • Cell Seeding:

    • Seed cells (e.g., GTL-16, HT-29) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation:

    • The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 2-4 hours.

  • Inhibitor Treatment:

    • Add serial dilutions of PF-04217903 or DMSO vehicle to the wells and incubate for 1-2 hours at 37°C.

  • HGF Stimulation:

    • Add HGF to a final concentration of 20-50 ng/mL to stimulate c-Met phosphorylation.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Perform a sandwich ELISA to quantify the amount of phosphorylated c-Met in each lysate. Use a capture antibody specific for total c-Met and a detection antibody specific for phospho-c-Met (e.g., pY1234/1235).

  • Data Analysis:

    • Normalize the phospho-c-Met signal to the total c-Met signal or total protein concentration.

    • Calculate the percentage of inhibition relative to the HGF-stimulated DMSO control and determine the IC50 value.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet Inhibits RAS RAS/MAPK Pathway P_cMet->RAS PI3K PI3K/AKT Pathway P_cMet->PI3K STAT STAT Pathway P_cMet->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation Migration Migration & Invasion RAS->Migration PI3K->Proliferation PI3K->Migration STAT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental_Workflow start Start: Cell Seeding serum_starve Serum Starvation (if required) start->serum_starve inhibitor Add PF-04217903 (Dose-Response) serum_starve->inhibitor hgf HGF Stimulation (if required) inhibitor->hgf incubation Incubation hgf->incubation endpoint Endpoint Assay incubation->endpoint viability Cell Viability (MTT, CTG) endpoint->viability e.g. western Western Blot (p-Met, p-Akt, p-Erk) endpoint->western e.g. invasion Invasion/Migration (Transwell) endpoint->invasion e.g. data_analysis Data Analysis (IC50 Calculation) viability->data_analysis western->data_analysis invasion->data_analysis

Caption: General experimental workflow for in vitro testing of PF-04217903.

References

PF-04217903 Technical Support Center: Optimizing Concentrations for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-04217903 in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro use of PF-04217903 in a question-and-answer format.

Issue 1: Precipitation of PF-04217903 upon dilution in aqueous media.

  • Question: My PF-04217903 precipitates out of solution when I dilute my DMSO stock into cell culture medium or aqueous buffers. What should I do?

  • Answer: This is a common issue for hydrophobic compounds like PF-04217903. The sudden change in solvent polarity from DMSO to an aqueous environment can cause the compound to precipitate.[1] Here are some troubleshooting steps:

    • Lower the final concentration: The final concentration of PF-04217903 in your assay may be exceeding its aqueous solubility limit. Try reducing the final concentration.[1]

    • Optimize the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility.[1] Perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.

    • Prepare the final dilution in a serum-free or low-serum medium immediately before adding it to the cells.[1]

    • Perform a serial dilution of the stock solution in the aqueous medium instead of a single large dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[1]

Issue 2: Inconsistent or lack of biological activity.

  • Question: I am not observing the expected inhibitory effect of PF-04217903 on c-Met phosphorylation or cell proliferation. What could be the reason?

  • Answer: Several factors could contribute to a lack of activity. Consider the following:

    • Precipitation: If the compound has precipitated, its effective concentration will be lower than intended. Refer to the troubleshooting steps in Issue 1.[1]

    • Cell line sensitivity: The sensitivity of different cell lines to PF-04217903 can vary depending on their c-Met expression and activation status. Confirm that your cell line expresses activated c-Met.[1]

    • Assay conditions: Optimize the incubation time and concentration of PF-04217903 for your specific cell line and assay. A dose-response experiment is highly recommended to determine the optimal concentration.[1]

    • Compound stability: Ensure that your stock solution has been stored correctly and has not degraded. PF-04217903 powder is stable for up to 3 years at -20°C. In DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C. It is recommended to use freshly prepared working solutions for experiments.[1]

Issue 3: Observed cellular toxicity at effective concentrations.

  • Question: I am seeing significant cell death at concentrations where I expect to see specific inhibition of c-Met. How can I address this?

  • Answer: While PF-04217903 is a selective inhibitor, off-target effects or general cytotoxicity can occur at higher concentrations.

    • Determine the IC50 for proliferation: Conduct a dose-response curve to find the concentration that inhibits cell proliferation by 50% (IC50). This will help you identify the appropriate concentration range for your experiments.

    • Use the lowest effective concentration: Once you have determined the IC50 for c-Met phosphorylation, use the lowest concentration that gives you significant inhibition to minimize potential off-target effects.

    • Shorten incubation time: For some assays, a shorter incubation time with the inhibitor may be sufficient to observe the desired effect on the signaling pathway without causing widespread cytotoxicity.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of PF-04217903? PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[2][3][4][5][6] By selectively binding to and inhibiting c-Met, it disrupts the c-Met signaling pathway, which can lead to the inhibition of tumor cell growth, migration, and invasion, as well as the induction of cell death in tumors expressing c-Met.[2][7]

  • What are the downstream signaling pathways affected by PF-04217903? PF-04217903 treatment leads to the downregulation of phosphorylated proteins in the PI3K/AKT and ERK/MAPK pathways.[8]

  • What is the recommended solvent for PF-04217903? PF-04217903 is soluble in dimethyl sulfoxide (DMSO) but is largely insoluble in ethanol and water.[1]

  • How should I store PF-04217903? PF-04217903 powder is stable for up to 3 years when stored at -20°C. Stock solutions in DMSO are stable for up to 2 years at -80°C and for 1 year at -20°C.[1]

  • What is the selectivity of PF-04217903? PF-04217903 is a highly selective inhibitor, displaying over 1000-fold selectivity for c-Met compared to a panel of over 208 other kinases.[4][5][6][8][9]

Quantitative Data Summary

The following tables summarize the reported efficacy of PF-04217903 across various cell-based assays and cell lines.

Table 1: In Vitro Inhibitory Activity of PF-04217903

Target/ProcessCell LineAssay TypeIC50 (nM)
c-Met Kinase-Biochemical Kinase Assay4.8 (Ki)
c-Met PhosphorylationA549ELISA4
c-Met PhosphorylationHUVECELISA4.6
Cell ProliferationGTL-16Proliferation Assay12
Cell ProliferationNCI-H1993Proliferation Assay30
ApoptosisGTL-16Apoptosis Assay31
Cell Migration/InvasionNCI-H441, HT29Migration/Invasion Assay7-12.5
HUVEC SurvivalHUVECSurvival Assay12
HUVEC ApoptosisHUVECApoptosis Assay27
HUVEC InvasionHUVECMatrigel Invasion Assay7.3

Data compiled from multiple sources.[3][6][8][9][10]

Table 2: Activity of PF-04217903 against c-Met Mutants

c-Met MutantIC50 (nM)
c-Met-H1094R3.1
c-Met-R988C6.4
c-Met-T1010I6.7
c-Met-Y1230C>10,000

Data from MedChemExpress.[9][10]

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol details the steps to assess the inhibition of HGF-induced c-Met phosphorylation by PF-04217903.

  • Cell Seeding: Seed a c-Met expressing cell line (e.g., GTL-16, NCI-H441) in 6-well plates and allow them to grow to 70-80% confluency.[1]

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.[1]

  • Inhibitor Treatment: Treat the cells with varying concentrations of PF-04217903 (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).[1]

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.[1]

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[1]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the steps to determine the effect of PF-04217903 on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet Inhibits Gab1 Gab1 p_cMet->Gab1 Grb2 Grb2/SOS p_cMet->Grb2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve (12-24h) start->serum_starve inhibitor_treat Treat with PF-04217903 (Dose-response, 1-2h) serum_starve->inhibitor_treat hgf_stim Stimulate with HGF (15-30 min) inhibitor_treat->hgf_stim cell_lysis Cell Lysis hgf_stim->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for p-c-Met / Total c-Met protein_quant->western_blot end End: Analyze Results western_blot->end

Caption: Workflow for assessing c-Met phosphorylation inhibition.

Troubleshooting_Tree start No/Low Activity Observed check_precip Check for Precipitation in Media start->check_precip precip_yes Precipitation Observed check_precip->precip_yes Yes precip_no No Precipitation check_precip->precip_no No solution1 Lower Final Concentration Perform Serial Dilution Optimize DMSO % precip_yes->solution1 check_cell_line Confirm c-Met Activation in Cell Line precip_no->check_cell_line active_yes c-Met is Active check_cell_line->active_yes Yes active_no c-Met Not Active/ Low Expression check_cell_line->active_no No check_compound Check Compound Storage & Age active_yes->check_compound solution2 Choose a Different Cell Line active_no->solution2 compound_ok Compound OK check_compound->compound_ok OK compound_bad Improperly Stored/ Expired check_compound->compound_bad Issue Found optimize_assay Optimize Assay Conditions (Dose & Time) compound_ok->optimize_assay solution3 Use Freshly Prepared Working Solution compound_bad->solution3

Caption: Troubleshooting decision tree for lack of PF-04217903 activity.

References

potential off-target effects of PF-04217903 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-04217903 in research settings. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: How selective is PF-04217903 for c-Met?

A1: PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met kinase.[1][2][3] It has demonstrated over 1,000-fold greater selectivity for c-Met compared to a broad panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors documented.[1][2][3]

Q2: Are there any known kinases that are NOT inhibited by PF-04217903 at high concentrations?

A2: Yes, in cell-based assays, PF-04217903 did not show inhibitory activity against several closely related receptor tyrosine kinases (RTKs) even at concentrations up to 10 µM.[1] This indicates a high degree of selectivity.

Table 1: Kinase Selectivity Profile of PF-04217903 in Cellular Assays

KinaseConcentration TestedObservation
RONUp to 10 µMNo inhibitory activity
IRK (Insulin Receptor Kinase)Up to 10 µMNo inhibitory activity
IGF1RUp to 10 µMNo inhibitory activity
ROS1Up to 10 µMNo inhibitory activity
ALKUp to 10 µMNo inhibitory activity

Q3: I am observing unexpected signaling in my U87MG xenograft model after treatment with high concentrations of PF-04217903. What could be the cause?

A3: A potential explanation for unexpected signaling in U87MG xenografts is the induction of phospho-PDGFRβ (platelet-derived growth factor receptor beta) levels.[1][2] This is not a direct off-target inhibition by PF-04217903 but is thought to be an "oncogene switching" mechanism.[1][2] The strong inhibition of c-Met may lead to a compensatory activation of the PDGFRβ signaling pathway, which could contribute to treatment resistance.[1][2]

Troubleshooting Guides

Issue 1: Sub-optimal tumor growth inhibition in c-Met expressing models despite effective c-Met phosphorylation inhibition.
  • Possible Cause: Activation of a compensatory signaling pathway. In certain models, such as U87MG glioblastoma xenografts, treatment with PF-04217903 has been observed to induce the phosphorylation of PDGFRβ.[1][2] This can lead to a bypass of the c-Met inhibition and continued tumor cell signaling.

  • Troubleshooting Steps:

    • Assess PDGFRβ Phosphorylation: Perform a Western blot or ELISA to determine the phosphorylation status of PDGFRβ in your experimental model after treatment with PF-04217903.

    • Consider Combination Therapy: If PDGFRβ is activated, a combination therapy approach with a PDGFR inhibitor may be warranted to achieve a more complete inhibition of tumor growth.

    • Investigate Other Bypass Pathways: Depending on the genetic background of your model, other receptor tyrosine kinases could be activated as a resistance mechanism. A phospho-RTK array could help identify such bypass pathways.

Troubleshooting_Suboptimal_TGI start Sub-optimal Tumor Growth Inhibition (TGI) check_pMET Confirm Inhibition of c-Met Phosphorylation start->check_pMET assess_PDGFRb Assess Phospho-PDGFRβ Levels (Western/ELISA) check_pMET->assess_PDGFRb p-Met is Inhibited pPDGFRb_high Phospho-PDGFRβ is Elevated assess_PDGFRb->pPDGFRb_high consider_combo Consider Combination Therapy with PDGFR Inhibitor pPDGFRb_high->consider_combo Yes investigate_other Investigate Other Bypass Pathways (e.g., Phospho-RTK Array) pPDGFRb_high->investigate_other No end Resolution consider_combo->end investigate_other->end ELISA_Workflow plate_cells Plate Cells in 96-well Plate serum_starve Serum Starve Cells plate_cells->serum_starve add_inhibitor Add Serial Dilutions of PF-04217903 serum_starve->add_inhibitor add_hgf Stimulate with HGF add_inhibitor->add_hgf lyse_cells Lyse Cells add_hgf->lyse_cells elisa Perform ELISA for Phospho-c-Met lyse_cells->elisa analyze Analyze Data and Calculate IC50 elisa->analyze cMet_PDGFRb_Crosstalk cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling cMet c-Met PDGFRb PDGFRβ cMet->PDGFRb Potential Upregulation (Indirect Effect) PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PDGFRb->PI3K_Akt Compensatory Activation PDGFRb->RAS_MAPK PF04217903 PF-04217903 PF04217903->cMet Cell_Effects Proliferation, Survival, Migration PI3K_Akt->Cell_Effects RAS_MAPK->Cell_Effects HGF HGF HGF->cMet PDGF PDGF PDGF->PDGFRb

References

Technical Support Center: Overcoming PF-04217903 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PF-04217903 precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PF-04217903 and what is its mechanism of action?

A1: PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1] c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers.[1] PF-04217903 binds to the ATP-binding site of c-Met, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Q2: What are the primary downstream signaling pathways inhibited by PF-04217903?

A2: By inhibiting c-Met phosphorylation, PF-04217903 blocks key downstream signaling cascades that are critical for tumor cell proliferation and survival. The primary pathways affected are the RAS/MAPK (ERK) pathway and the PI3K/AKT/mTOR pathway.

Q3: What are the recommended solvents for dissolving PF-04217903?

A3: PF-04217903 is soluble in dimethyl sulfoxide (DMSO) but is largely insoluble in water and ethanol.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.[1]

Q4: How should I prepare and store stock solutions of PF-04217903?

A4: It is advisable to prepare a stock solution of at least 10 mM in high-quality, anhydrous DMSO.[1] To minimize moisture absorption, allow the powdered compound to equilibrate to room temperature before opening the vial.[1] The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]

Q5: What is the stability of PF-04217903 stock solutions?

A5: PF-04217903 powder is stable for up to three years when stored at -20°C.[1] In DMSO, stock solutions are stable for up to two years at -80°C and for one year at -20°C.[1] It is highly recommended to use freshly prepared working solutions for experiments.[1]

Data Presentation

Solubility of PF-04217903
SolventConcentrationNotes
DMSO5 mg/mL (13.42 mM)[2] - 75 mg/mL (201.4 mM)[2]Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[2] Ultrasonic treatment may be needed to fully dissolve the compound.[3]
WaterInsoluble[2]-
EthanolInsoluble (< 1 mg/mL)[3]-
In Vivo Formulation (Suspension)2 mg/mL (5.37 mM)[3]A suspended solution can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation requires sonication and is suitable for oral and intraperitoneal injections.[3]
In Vitro Activity of PF-04217903
AssayCell LineIC₅₀ (nM)
c-Met Kinase Inhibition (Ki)Human c-Met4.8
c-Met PhosphorylationA5494.8
Cell ProliferationGTL-16 (gastric carcinoma)12[3]
Cell ProliferationNCI-H1993 (NSCLC)30[3]
Apoptosis InductionGTL-16 (gastric carcinoma)31[3]
Cell Migration/InvasionNCI-H441 (lung carcinoma)7 - 12.5[3]
Cell Migration/InvasionHT29 (colon carcinoma)7 - 12.5[3]

Troubleshooting Guides

Issue 1: Precipitation of PF-04217903 upon dilution in aqueous media.

Question: My PF-04217903 precipitates out of solution when I dilute my DMSO stock into cell culture medium or aqueous buffers. What should I do?

Answer: This is a common issue for hydrophobic compounds like PF-04217903.[1] The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to "crash out" of solution.[1] Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of PF-04217903 in your assay may be exceeding its aqueous solubility limit. Try reducing the final concentration.[1]

  • Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility.[1] Always perform a vehicle control experiment with the same final DMSO concentration to ensure it is not affecting your cells.[1]

  • Use a stepwise or serial dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.[1] You can also try a stepwise dilution by first diluting the DMSO stock into a small volume of serum-containing medium, and then adding this intermediate dilution to the final culture volume.

  • Ensure thorough mixing: Add the PF-04217903 stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even distribution. This can prevent localized high concentrations that are prone to precipitation.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, avoid prolonged heating which can degrade media components.

Issue 2: Inconsistent or lack of biological activity.

Question: I am not observing the expected inhibitory effect of PF-04217903 on c-Met phosphorylation or cell proliferation. What could be the reason?

Answer: Several factors could contribute to a lack of activity. Consider the following:

  • Compound integrity: Ensure that your PF-04217903 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]

  • Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting steps in Issue 1.[1] Even microscopic precipitates can significantly lower the effective concentration of the inhibitor.

  • Cell line sensitivity: The sensitivity of different cell lines to PF-04217903 can vary depending on their c-Met expression and activation status.[1] Confirm that your cell line has a dysregulated c-Met pathway (e.g., amplification, mutation, or HGF autocrine loop).

  • Assay conditions: Optimize the incubation time and concentration of PF-04217903 for your specific cell line and assay. A dose-response experiment is recommended to determine the optimal effective concentration range.

  • Serum interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. If you suspect this, try reducing the serum concentration or performing the experiment in a serum-free medium for a short duration, if your cells can tolerate it.

Experimental Protocols

Protocol 1: Preparation of PF-04217903 Working Solutions
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of PF-04217903 powder in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve 3.72 mg of PF-04217903 (MW: 372.38 g/mol ) in 1 mL of DMSO.

  • Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Prepare intermediate dilutions: On the day of the experiment, thaw a vial of the 10 mM stock solution. Prepare a series of intermediate dilutions in 100% DMSO.

  • Prepare final working solutions: Perform a final dilution of the intermediate DMSO solutions into pre-warmed (37°C) cell culture medium. Add the DMSO solution dropwise while gently vortexing the medium to ensure rapid mixing and minimize precipitation. The final DMSO concentration should typically be kept below 0.5%.

Protocol 2: Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.

  • Cell Seeding: Seed A549 cells (or another suitable cell line with endogenous c-Met) in 96-well plates and culture overnight in growth medium.

  • Serum Starvation: Replace the growth medium with a serum-free medium.

  • Inhibitor Treatment: Prepare serial dilutions of PF-04217903 in serum-free medium and add them to the wells. Incubate the plates at 37°C for 1 hour.

  • HGF Stimulation: Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation. Incubate for an additional 20 minutes at 37°C.

  • Cell Lysis: Wash the cells once with ice-cold PBS supplemented with a phosphatase inhibitor (e.g., 1 mM Na₃VO₄). Lyse the cells using a suitable lysis buffer.

  • ELISA: Perform a sandwich ELISA using a c-Met specific capture antibody and a phospho-tyrosine specific detection antibody to quantify the level of phosphorylated c-Met in each lysate.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet binds GAB1 GAB1 cMet->GAB1 recruits GRB2 GRB2 cMet->GRB2 recruits STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration/Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Migration PF04217903 PF-04217903 PF04217903->cMet inhibits autophosphorylation

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Prepare Intermediate Dilutions in DMSO A->B C Prepare Final Working Solution in Pre-warmed Aqueous Medium (Stepwise Dilution) B->C D Treat Cells with PF-04217903 C->D E Incubate for Specified Duration D->E F Perform Assay (e.g., ELISA, MTT) E->F G Measure Signal (Absorbance, etc.) F->G H Calculate IC50 or Percentage Inhibition G->H

Caption: General experimental workflow for using PF-04217903 in in vitro assays.

troubleshooting_logic cluster_solutions Troubleshooting Steps Start Precipitation Observed? No No Start->No No Yes Yes Start->Yes Yes A Lower Final Concentration B Optimize DMSO % A->B C Use Stepwise Dilution B->C D Pre-warm Medium C->D E Ensure Rapid Mixing D->E Reassess Re-evaluate Protocol E->Reassess End Proceed with Experiment No->End Yes->A

Caption: Logical workflow for troubleshooting PF-04217903 precipitation.

References

Navigating the Nuances of PF-04217903 IC50 Values: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the c-Met inhibitor PF-04217903, observing variability in half-maximal inhibitory concentration (IC50) values across different studies or even between experiments can be a significant concern. This technical guide provides a comprehensive resource to understand the factors contributing to this variability, offering troubleshooting advice and standardized protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why do I see different IC50 values for PF-04217903 reported in the literature?

A1: Variability in PF-04217903 IC50 values is common and can be attributed to several factors, including the specific assay performed, the cell line used, and the precise experimental conditions. For instance, the IC50 value determined in a biochemical kinase assay will differ from that obtained in a cell-based proliferation or migration assay.

Q2: What is the primary mechanism of action for PF-04217903?

A2: PF-04217903 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] By binding to the ATP-binding site of c-Met, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell growth, survival, and migration, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[2]

Q3: In which types of preclinical models is PF-04217903 most effective?

A3: Preclinical studies have shown that PF-04217903 monotherapy is most effective in tumor models that exhibit either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[2]

Q4: Can the physical properties of PF-04217903 affect my experiments?

A4: Yes. It is crucial to ensure proper handling of the compound. PF-04217903 should be dissolved in a suitable solvent like DMSO and stored correctly to maintain its stability.[2] Repeated freeze-thaw cycles should be avoided.[2] For in vivo studies, preparing a fresh and homogenous suspension in a suitable vehicle is critical for consistent dosing.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Higher than expected IC50 value in a cell-based assay. 1. Low c-Met Dependence: The cell line may express c-Met but not be critically dependent on its signaling for proliferation or survival.[2]2. Cell Culture Conditions: High serum concentrations in the culture medium can compete with the inhibitor. Variations in cell plating density can also affect results.[3]3. Assay Duration: Insufficient incubation time with the inhibitor may not allow for the full biological effect to manifest.1. Cell Line Selection: Use a cell line known to be sensitive to c-Met inhibition (e.g., GTL-16, which has MET amplification).2. Optimize Conditions: Serum-starve cells for a few hours before and during acute treatment.[2] Ensure consistent cell seeding density.3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.[4]
Inconsistent IC50 values between experimental replicates. 1. Compound Dilution Errors: Inaccurate serial dilutions can lead to significant variability.2. Cell Plating Inconsistency: Uneven cell distribution in the microplate wells.3. Reagent Variability: Differences in batches of reagents, such as cell culture media or assay kits.1. Careful Dilution: Prepare fresh serial dilutions for each experiment and use calibrated pipettes.2. Homogenous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating.[5]3. Standardize Reagents: Use the same lot of critical reagents for a set of comparative experiments.
No anti-proliferative effect observed in a c-Met expressing cell line. 1. Intrinsic Resistance: The cell line may possess inherent resistance mechanisms, such as activation of bypass signaling pathways.[2]2. Incorrect Assay Endpoint: The chosen endpoint (e.g., proliferation) may not be the most sensitive measure of PF-04217903 activity in that specific cell line.1. Pathway Analysis: Investigate potential bypass pathways using techniques like western blotting for key signaling proteins.2. Alternative Assays: Consider evaluating other biological endpoints, such as inhibition of cell migration, invasion, or induction of apoptosis.[4][6]

Quantitative Data Summary

The IC50 of PF-04217903 varies depending on the assay type and the biological context. The tables below summarize reported values from different studies.

Table 1: Biochemical and Cellular Phosphorylation IC50 Values

Assay TypeTarget/Cell LineIC50 (nM)Reference(s)
Biochemical Kinase AssayRecombinant human c-Met (Ki)4.8[6]
Cellular Phosphorylation AssayA5494.8[7]
Cellular Phosphorylation AssayHUVEC4.6[4][8]
Cellular Phosphorylation AssayPanel of human tumor cell lines (mean)7.3[9][10]
Cellular Phosphorylation AssaymIMCD3 (murine kidney)6.9[4][10]
Cellular Phosphorylation AssayMDCK (canine kidney)9.5[4][10]

Table 2: Cell-Based Functional Assay IC50 Values

Assay TypeCell LineIC50 (nM)Reference(s)
Cell ProliferationGTL-16 (gastric carcinoma)12[6][10]
Cell ProliferationNCI-H1993 (NSCLC)30[6][10]
Cell ProliferationLXFA 526L16[7]
Cell ProliferationLXFA 1647L13[7]
Apoptosis InductionGTL-1631[6][10]
HUVEC SurvivalHUVEC12[4][8]
HUVEC ApoptosisHUVEC7[4]
Cell Migration/InvasionNCI-H441 (lung carcinoma)7 - 12.5[4][6]
Cell Migration/InvasionHT29 (colon carcinoma)7 - 12.5[4][6]
HUVEC Matrigel InvasionHUVEC7.3 - 27[4][8]

Table 3: IC50 Values Against c-Met Mutants

c-Met MutantIC50 (nM)Reference(s)
H1094R3.1[6][7]
R988C6.4[6][7]
T1010I6.7[6][7]
V1092I16[4]
M1250T24[4]
Y1235D139[4]
Y1230C>10,000[6][7]

Experimental Protocols

Protocol 1: General Biochemical c-Met Kinase Assay

This protocol provides a general method to determine the IC50 of an inhibitor in a biochemical assay.

  • Reagent Preparation : Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and a peptide substrate.

  • Inhibitor Addition : Serially dilute PF-04217903 to the desired concentrations and add to the reaction wells.

  • Enzyme Addition : Add recombinant human c-Met kinase to the wells.

  • Reaction Initiation : Start the kinase reaction by adding ATP (often radiolabeled γ-³³P-ATP).

  • Incubation : Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).[11]

  • Reaction Termination : Stop the reaction by adding a solution containing EDTA.[11]

  • Detection : Quantify the amount of phosphorylated substrate. This can be done using a filter-binding assay to capture the radiolabeled peptide or through non-radioactive methods like HTRF.[11]

  • IC50 Calculation : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Cellular c-Met Phosphorylation Assay (ELISA-based)

This protocol measures the inhibition of c-Met phosphorylation in a cellular context.[7]

  • Cell Seeding : Seed cells (e.g., A549, GTL-16) in 96-well plates and allow them to adhere overnight.[7]

  • Serum Starvation : Replace the growth medium with a serum-free medium and incubate for a few hours.[9]

  • Inhibitor Treatment : Add serial dilutions of PF-04217903 to the wells and incubate at 37°C for 1 hour.[7]

  • HGF Stimulation : To induce c-Met phosphorylation, add hepatocyte growth factor (HGF) to the wells for approximately 20 minutes (this step is omitted for cells with autocrine HGF/c-Met signaling).[7][11]

  • Cell Lysis : Wash the cells and add a lysis buffer containing protease and phosphatase inhibitors.[11]

  • ELISA : Perform a sandwich ELISA. Use a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated tyrosine residues.[7]

  • Signal Detection : Add a substrate for the enzyme-conjugated secondary antibody (e.g., TMB for HRP) and measure the signal using a microplate reader.[11]

  • Data Analysis : Calculate the percentage of inhibition of c-Met phosphorylation for each inhibitor concentration and determine the IC50 value.[11]

Protocol 3: Cell Proliferation Assay (MTT/Resazurin)

This protocol assesses the effect of PF-04217903 on cell viability and proliferation.[12]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Treatment : Replace the medium with fresh medium containing serial dilutions of PF-04217903. Include vehicle-treated controls.

  • Incubation : Incubate the plates for 24 to 72 hours at 37°C.[4][12]

  • Reagent Addition : Add MTT or Resazurin solution to each well and incubate for 1-4 hours.[12]

  • Data Acquisition : For the MTT assay, solubilize the formazan crystals and measure absorbance.[13] For the Resazurin assay, measure fluorescence.[12]

  • IC50 Calculation : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation PF04217903 PF-04217903 PF04217903->cMet Inhibits IC50_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_inhibitor Prepare Serial Dilutions of PF-04217903 plate_cells->prepare_inhibitor treat_cells Treat Cells with Inhibitor prepare_inhibitor->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Assay (e.g., MTT, ELISA) incubate->assay read_plate Read Plate assay->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

References

Technical Support Center: Improving PF-04217903 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with PF-04217903 efficacy, particularly in the context of resistant cell lines. Here, you will find troubleshooting guidance and frequently asked questions in a structured question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and pathway diagrams to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-04217903?

A1: PF-04217903 is an orally bioavailable, potent, and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] By binding to the ATP-binding pocket of c-Met, it blocks its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[3][4] This inhibition ultimately hinders c-Met-driven cellular processes such as proliferation, survival, motility, and invasion in tumor cells.[1][3]

Q2: In which types of cancer cell lines is PF-04217903 most effective as a monotherapy?

A2: PF-04217903 monotherapy demonstrates the most significant antitumor activity in preclinical models characterized by either MET gene amplification or the presence of a hepatocyte growth factor (HGF)/c-Met autocrine loop.[4][5][6] For example, the GTL-16 gastric carcinoma cell line, which harbors a MET amplification, is highly sensitive to PF-04217903.[4][7]

Q3: What are the primary mechanisms of resistance to PF-04217903?

A3: Resistance to PF-04217903 primarily arises from the activation of bypass signaling pathways that allow cancer cells to circumvent the c-Met blockade.[4] Key identified mechanisms include:

  • Oncogene Switching: Upregulation and activation of other receptor tyrosine kinases (RTKs) such as platelet-derived growth factor receptor beta (PDGFRβ) and Recepteur d'origine nantais (RON) kinase can sustain downstream signaling for cell survival and proliferation.[4][5][8]

  • c-Met Mutations: While PF-04217903 is effective against wild-type c-Met and some mutants (H1094R, R988C, T1010I), specific mutations in the kinase domain, such as Y1230C, can confer resistance.[3][7]

Troubleshooting Guide

Problem 1: PF-04217903 shows limited or no anti-proliferative effect in my c-Met expressing cancer cell line.

Possible Cause Troubleshooting Steps
Low c-Met Dependency: The cell line may express c-Met but might not be "addicted" to its signaling for survival and proliferation.1. Confirm Target Engagement: Verify that PF-04217903 inhibits c-Met phosphorylation at the intended concentration using a phospho-c-Met ELISA or Western blot. 2. Assess Downstream Signaling: Check for inhibition of downstream effectors like p-AKT and p-ERK. Incomplete inhibition may suggest parallel pathway activation.[5] 3. Evaluate Combination Therapy: If c-Met is not the sole driver, consider combining PF-04217903 with inhibitors of other relevant pathways.[5]
Intrinsic Resistance Mechanisms: The cell line may have pre-existing bypass pathways.1. Profile RTK Expression: Perform a baseline analysis of the expression and phosphorylation status of other key RTKs (e.g., EGFR, HER2, PDGFRβ, RON).[4] 2. Consider Combination Screening: Screen a panel of targeted inhibitors to identify synergistic combinations with PF-04217903.
Suboptimal Experimental Conditions: Incorrect assay setup can lead to misleading results.1. Optimize Assay Duration: Extend the cell viability assay duration to 72 hours or longer, as effects on proliferation may not be apparent at earlier time points.[4] 2. Confirm Compound Stability and Activity: Ensure the PF-04217903 stock is properly stored (in DMSO at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[4] Perform a dose-response curve to confirm its IC50 in a sensitive control cell line.

Problem 2: My initially sensitive cell line has developed resistance to PF-04217903 over time.

Possible Cause Troubleshooting Steps
Acquired Bypass Pathway Activation: Prolonged treatment can induce the upregulation of alternative survival pathways.1. Comparative Phospho-RTK Array: Compare the phospho-RTK profiles of the parental sensitive cells and the derived resistant cells to identify newly activated kinases. 2. Western Blot Analysis: Specifically probe for increased phosphorylation of kinases like PDGFRβ and RON, which are known to mediate resistance.[5][8] 3. Test Combination Therapies: Evaluate the efficacy of combining PF-04217903 with inhibitors targeting the identified activated bypass pathways.
Acquired MET Gene Mutations: The emergence of secondary mutations in the MET gene can prevent drug binding.1. MET Gene Sequencing: Sequence the MET kinase domain in the resistant cell line to identify potential mutations, such as the Y1230C mutation, which is known to confer resistance.[3][7]
MET Amplification: Further amplification of the MET gene can sometimes overcome the inhibitory effect.1. Gene Copy Number Analysis: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number in resistant cells compared to parental cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-04217903

Target/Cell LineAssay TypeIC50 (nM)Notes
Kinase Assays
Wild-Type c-MetKinase Assay4.8ATP-competitive inhibition.[2][7]
c-Met (H1094R)Kinase Assay3.1Similar potency to wild-type.[3][7]
c-Met (R988C)Kinase Assay6.4Similar potency to wild-type.[3][7]
c-Met (T1010I)Kinase Assay6.7Similar potency to wild-type.[3][7]
c-Met (Y1230C)Kinase Assay>10,000No inhibitory activity.[3][7]
Cell-Based Assays
GTL-16 (Gastric)Cell Proliferation12MET-amplified cell line.[2][7]
NCI-H1993 (NSCLC)Cell Proliferation30MET-amplified cell line.[2][7]
GTL-16 (Gastric)Apoptosis31[7]
HUVECc-Met Phosphorylation4.6HGF-stimulated.[5][9]
HUVECCell Survival12HGF-stimulated.[5][9]
HUVECMatrigel Invasion7.3 - 27HGF-stimulated.[5][9]

Table 2: In Vivo Efficacy of PF-04217903 in Combination Therapy

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Key Finding
HT29 (Colon)PF-04217903 alone38% - 40%Incomplete tumor inhibition despite c-Met pathway blockade.[5][8]
HT29 (Colon)RON shRNA alone52% - 56%RON kinase contributes to tumor growth.[5][8]
HT29 (Colon)PF-04217903 + RON shRNA77%Combination enhances antitumor efficacy by blocking the RON bypass pathway.[5][8]
Sunitinib-Resistant EL4 & LLCPF-04217903 + SunitinibSignificantPF-04217903 can overcome sunitinib resistance by inhibiting the HGF/c-Met axis.[3]

Experimental Protocols

Protocol 1: Cellular c-Met Phosphorylation Inhibition Assay

  • Cell Seeding: Seed cells (e.g., GTL-16, HT29) in 96-well plates in their recommended growth medium supplemented with 10% FBS. Allow cells to adhere for 24 hours.

  • Serum Starvation: After 24 hours, replace the growth medium with serum-free medium and incubate for an additional 12-24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of PF-04217903 in serum-free medium. Add the diluted compound to the wells and incubate at 37°C for 1 hour.[5]

  • Ligand Stimulation: To induce c-Met activation, add HGF to a final concentration of 20-40 ng/mL.[2][5] Incubate for an additional 20 minutes at 37°C.[2]

  • Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the levels of phosphorylated c-Met and total c-Met in the lysates using a sandwich ELISA or by performing Western blotting. Calculate IC50 values based on the inhibition of c-Met phosphorylation.

Protocol 2: Cell Proliferation Assay (MTT-based)

  • Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in 96-well plates in complete growth medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of PF-04217903 in the appropriate growth medium. Perform serial dilutions to generate a range of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of PF-04217903 or vehicle control (e.g., 0.1% DMSO).[4]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Randomization and Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, PF-04217903, Combination Agent, PF-04217903 + Combination Agent).[4]

  • Drug Administration: Prepare PF-04217903 in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice (e.g., via oral gavage) at the predetermined dose and schedule.[4] Administer the combination agent according to its established protocol.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., p-c-Met, p-AKT) and biomarkers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).

Mandatory Visualizations

G cluster_0 PF-04217903 Mechanism of Action HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PF04217903 PF-04217903 PF04217903->cMet Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: PF-04217903 inhibits c-Met signaling pathways.

G cluster_1 Resistance Bypass Mechanism PF04217903 PF-04217903 cMet c-Met PF04217903->cMet Downstream Downstream Signaling (PI3K/AKT, MAPK) cMet->Downstream Bypass_RTK Bypass Kinase (e.g., RON, PDGFRβ) Bypass_RTK->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival

Caption: Activation of bypass kinases can overcome c-Met inhibition.

G cluster_2 Experimental Workflow: Combination Therapy Start Seed Resistant Cell Line Treatment Treat with: - Vehicle - PF-04217903 - Inhibitor B - Combination Start->Treatment Incubate Incubate (e.g., 72h) Treatment->Incubate Assay Perform Viability (e.g., MTT) or Signaling Assay (e.g., Western Blot) Incubate->Assay Analysis Analyze for Synergy/ Additive Effect Assay->Analysis

Caption: Workflow for evaluating combination therapies in vitro.

References

Validation & Comparative

A Head-to-Head Comparison of PF-04217903 and Crizotinib in c-Met Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal oncogene, implicated in tumor proliferation, survival, migration, and invasion.[1] The aberrant activation of the c-Met signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention.[2] This guide provides an objective, data-driven comparison of two prominent c-Met inhibitors, PF-04217903 and crizotinib, to assist researchers, scientists, and drug development professionals in their work.

Mechanism of Action and Kinase Selectivity

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[2][3] It has demonstrated over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, establishing it as one of the most selective c-Met inhibitors.[3][4] This high specificity is crucial for minimizing off-target effects, making it an invaluable tool for specifically investigating the role of c-Met signaling.[3]

Crizotinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor that acts on c-Met, anaplastic lymphoma kinase (ALK), and ROS1.[3] While it is a potent inhibitor of c-Met, its broader kinase inhibition profile means it can simultaneously affect multiple signaling pathways.[3] This characteristic can be advantageous in certain therapeutic contexts but may introduce confounding variables in studies aiming to isolate the effects of c-Met inhibition alone.[3]

Biochemical and Cellular Inhibition of c-Met

InhibitorTarget KinaseAssay TypeIC50 (nM)Cell Line/Assay Condition
PF-04217903 c-MetCellular Assay4.8A549 cells[2]
c-MetKinase Assay (Ki)4.5-[5]
c-MetELISA~5GTL-16[5]
Crizotinib c-MetCell-based assay11-[6]
c-MetKinase Assay8-[7]
c-MetCellular Assay~5Pancreatic cancer cells (inferred)[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line used, ATP concentration in biochemical assays, and the specific assay methodology. The data presented here are compiled from different studies and should be interpreted with this in mind.[2]

In Vivo Antitumor Activity

Both PF-04217903 and crizotinib have demonstrated significant antitumor activity in preclinical xenograft models of human cancers with c-Met dysregulation.[3]

PF-04217903 has shown marked antitumor activity in tumor models with MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[4][8] The antitumor efficacy of PF-04217903 is dose-dependent and correlates with the inhibition of c-Met phosphorylation in vivo.[4]

Crizotinib has also demonstrated antitumor efficacy in tumor models at well-tolerated doses.[9] In a GTL-16 xenograft model, crizotinib caused marked regression of large established tumors.[7]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

cMet_signaling_pathway c-Met Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds and activates GRB2 GRB2 c-Met->GRB2 Recruits GAB1 GAB1 c-Met->GAB1 Recruits STAT3 STAT3 c-Met->STAT3 Activates SOS SOS GRB2->SOS GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Transcription MAPK->Transcription Proliferation, Survival, Motility AKT AKT PI3K->AKT AKT->Transcription Survival, Growth STAT3->Transcription Proliferation, Invasion Inhibitor PF-04217903 or Crizotinib Inhibitor->c-Met Inhibits autophosphorylation

Caption: The c-Met signaling pathway and points of inhibition.

experimental_workflow General Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical c-Met Kinase Assay Data_Analysis Data Analysis (IC50, Tumor Growth Inhibition) Biochemical_Assay->Data_Analysis Cellular_Assay Cellular c-Met Phosphorylation Assay Cellular_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay Proliferation_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model Establishment Treatment Inhibitor Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis PD_Analysis->Data_Analysis Start Select Inhibitors (PF-04217903 vs Crizotinib) Start->Biochemical_Assay Start->Cellular_Assay Start->Proliferation_Assay Start->Xenograft_Model Conclusion Comparative Efficacy Determination Data_Analysis->Conclusion

References

A Comparative Analysis of PF-04217903 and Cabozantinib Selectivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of PF-04217903 and cabozantinib. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, demonstrating over 1,000-fold greater potency for c-Met compared to a broad panel of other kinases.[1][2] In contrast, cabozantinib is a multi-kinase inhibitor that potently targets several receptor tyrosine kinases, including VEGFR2, c-Met, RET, KIT, AXL, FLT3, and TIE2, playing a crucial role in tumor progression and angiogenesis.[3][4][5] This fundamental difference in their selectivity profiles dictates their respective applications in research and potential therapeutic strategies.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the in vitro potency of PF-04217903 and cabozantinib against their primary target kinases. The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

Target KinasePF-04217903 IC50 (nM)Cabozantinib IC50 (nM)Reference
c-Met4.8 (in A549 cells)1.3 - 14.6[6],[3]
VEGFR2>10,0000.035[3]
RETNot Available5.2[3]
KITNot Available4.6[3]
AXLNot Available7[3]
FLT3Not Available11.3[3]
TIE2Not Available14.3[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as the assay format (biochemical vs. cellular) and ATP concentration. The data presented here are compiled from different studies and should be interpreted with this in mind. PF-04217903 has been shown to be highly selective for c-Met, with over 1,000-fold selectivity against a panel of more than 150 other kinases; however, specific IC50 values for these other kinases are not widely available in the public domain.[1][2]

Signaling Pathways and Mechanisms of Action

PF-04217903: Selective c-Met Inhibition

PF-04217903 acts as an ATP-competitive inhibitor, specifically targeting the kinase domain of the c-Met receptor.[7] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling. Key pathways activated by c-Met include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[8][9][10] By blocking the initial phosphorylation of c-Met, PF-04217903 effectively abrogates these downstream signals, leading to the inhibition of tumor cell growth, migration, and invasion.[7]

PF04217903_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met GRB2/SOS GRB2/SOS c-Met->GRB2/SOS GAB1 GAB1 c-Met->GAB1 HGF HGF HGF->c-Met Binds PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival GAB1->PI3K SHP2 SHP2 GAB1->SHP2 SHP2->RAS

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

Cabozantinib: Multi-Targeted Kinase Inhibition

Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting multiple receptor tyrosine kinases involved in oncogenesis and angiogenesis.[3][4] Its primary targets include VEGFR2, c-Met, RET, and AXL.

  • VEGFR2 Inhibition: Blocks the binding of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12][13][14][15]

  • c-Met Inhibition: As with PF-04217903, this disrupts signaling pathways that control cell proliferation and survival.[8][9][10]

  • RET Inhibition: Targets the "Rearranged during transfection" proto-oncogene, which is often mutated and constitutively active in certain cancers, such as medullary thyroid carcinoma.[16][17][18][19][20]

  • AXL Inhibition: Blocks the AXL receptor tyrosine kinase, which is implicated in tumor invasion, metastasis, and the development of drug resistance.[21][22][23][24][25]

The combined inhibition of these pathways results in a broad-spectrum anti-tumor activity that includes the suppression of tumor growth, angiogenesis, and metastasis.

Cabozantinib_Pathway cluster_targets Target Kinases cluster_effects Cellular Effects Cabozantinib Cabozantinib VEGFR2 VEGFR2 Cabozantinib->VEGFR2 c-Met c-Met Cabozantinib->c-Met RET RET Cabozantinib->RET AXL AXL Cabozantinib->AXL Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation c-Met->Proliferation Survival Survival c-Met->Survival Invasion Invasion c-Met->Invasion RET->Proliferation RET->Survival AXL->Survival AXL->Invasion Metastasis Metastasis AXL->Metastasis

Caption: Multi-targeted inhibition by cabozantinib and its downstream effects.

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., KINOMEscan™ or ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of a compound against a large panel of purified kinases.

Methodology (General Principles):

  • Assay Principle: These assays are typically based on competition binding or quantifying enzymatic activity.

    • Competition Binding (e.g., KINOMEscan™): A test compound is incubated with a kinase-tagged phage and an immobilized ligand. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified, usually by qPCR of the phage DNA. A lower amount of bound kinase indicates stronger inhibition by the test compound.

    • Enzymatic Activity (e.g., ADP-Glo™): The kinase, substrate, ATP, and the test compound are incubated together. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A luminescent signal is generated, and a decrease in signal indicates inhibition of the kinase.

  • Procedure:

    • The test compound (e.g., PF-04217903 or cabozantinib) is serially diluted.

    • The compound dilutions are added to wells of a microplate containing the purified kinase, a suitable substrate, and ATP.

    • The reaction is incubated to allow for kinase activity.

    • The reaction is stopped, and the signal (e.g., luminescence for ADP-Glo™) is measured.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Serial Dilution of Inhibitor Serial Dilution of Inhibitor Start->Serial Dilution of Inhibitor Incubate with Kinase, Substrate, and ATP Incubate with Kinase, Substrate, and ATP Serial Dilution of Inhibitor->Incubate with Kinase, Substrate, and ATP Measure Kinase Activity Measure Kinase Activity Incubate with Kinase, Substrate, and ATP->Measure Kinase Activity Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Kinase Activity->Data Analysis (IC50 determination) End End Data Analysis (IC50 determination)->End

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Cellular Kinase Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the target kinase (e.g., A549 cells for c-Met) are cultured in appropriate media.

    • Cells are typically serum-starved to reduce basal kinase activity.

    • Cells are pre-incubated with various concentrations of the inhibitor (PF-04217903 or cabozantinib) for a specified time.

    • To induce phosphorylation, cells are stimulated with the corresponding ligand (e.g., HGF for c-Met).

  • Protein Extraction:

    • Cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • A chemiluminescent substrate is added, and the light emitted is captured using an imaging system.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated kinase is quantified and normalized to the total kinase or loading control.

Conclusion

PF-04217903 and cabozantinib represent two distinct classes of kinase inhibitors. PF-04217903 is a highly selective tool for investigating the specific roles of c-Met signaling in cancer biology, with its activity being largely confined to this pathway. In contrast, cabozantinib is a broad-spectrum inhibitor that targets multiple key pathways involved in tumor growth, angiogenesis, and metastasis. The choice between these two inhibitors for research or therapeutic development will depend on the specific scientific question being addressed and the desired biological outcome. For studies requiring precise targeting of the c-Met pathway, PF-04217903 is the more appropriate choice. For broader, multi-faceted inhibition of tumor-promoting pathways, cabozantinib offers a powerful alternative.

References

A Head-to-Head Comparison of PF-04217903 and Other c-Met Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, a crucial player in cell signaling, has emerged as a significant target in cancer therapy due to its role in tumor growth, invasion, and metastasis. This has led to the development of numerous small molecule inhibitors aimed at disrupting the c-Met signaling pathway. This guide provides a detailed, data-driven comparison of PF-04217903 against other prominent c-Met inhibitors, including crizotinib, cabozantinib, capmatinib, and tepotinib, to assist researchers, scientists, and drug development professionals in their work.

Mechanism of Action and Kinase Selectivity

PF-04217903 is an ATP-competitive small-molecule inhibitor known for its high selectivity for c-Met.[1] It has demonstrated over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases, minimizing off-target effects and making it a valuable tool for studies focused specifically on c-Met signaling.[1][2] In contrast, other inhibitors exhibit a broader kinase inhibition profile. Crizotinib, for instance, is a multi-targeted tyrosine kinase inhibitor that acts on c-Met, anaplastic lymphoma kinase (ALK), and ROS1.[1][3] Cabozantinib also inhibits multiple kinases, including VEGFR2, MET, RET, KIT, AXL, FLT3, and TIE2.[4] Capmatinib and tepotinib, however, are also highly selective for c-Met.[3][4]

Biochemical Potency and Cellular Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the available biochemical and cellular IC50 data for PF-04217903 and other c-Met inhibitors. It is important to note that these values are compiled from various studies and may have been determined using slightly different assay conditions.

Table 1: Biochemical c-Met Kinase Inhibition [4][5][6]

Inhibitorc-Met Kinase IC50 (nM)Selectivity Profile
PF-04217903 4.8Highly selective for c-Met (>1000-fold over 150 other kinases)
Crizotinib ~5 - 11Dual ALK and c-Met inhibitor
Cabozantinib 1.3 - 5.4Multi-kinase inhibitor (VEGFR2, MET, RET, KIT, AXL, FLT3, TIE2)
Capmatinib 0.13Highly potent and selective for c-Met
Tepotinib 1.7 - 3Highly selective for c-Met

Note: The lack of directly comparable IC50 values from a single head-to-head study necessitates caution when interpreting the absolute potency of these inhibitors against each other. The provided data is a compilation from different studies and experimental conditions may vary.[1]

Table 2: Cellular c-Met Phosphorylation and Proliferation Inhibition [4][7][8]

InhibitorCell LineAssay TypeIC50 (nM)
PF-04217903 GTL-16Proliferation12
PF-04217903 H1993Proliferation30
PF-04217903 NCI-H441c-Met Phosphorylation7-12.5
PF-04217903 HT29c-Met Phosphorylation7-12.5
Crizotinib Pancreatic cancer cellsCellular Assay~5

In Vivo Antitumor Activity

Both PF-04217903 and other c-Met inhibitors have demonstrated significant antitumor activity in preclinical xenograft models of human cancers with c-Met dysregulation.[1] PF-04217903 has been shown to induce dose-dependent tumor growth inhibition, which correlates with the inhibition of c-Met phosphorylation in tumors.[7][8] Specifically, it has shown marked antitumor activity in models with either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[9]

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.

Biochemical c-Met Kinase Assay (General Protocol)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against the c-Met kinase.[4]

  • Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant human c-Met kinase domain, a synthetic peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[4]

  • Inhibitor Addition : The test inhibitor (e.g., PF-04217903) is serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.[4]

  • Kinase Reaction Initiation : The reaction is initiated by the addition of ATP.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Signal Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable method, such as the ADP-Glo™ Kinase Assay.

  • Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (General Protocol)

This assay measures the inhibition of c-Met phosphorylation in a cellular context.

  • Cell Culture : Seed cancer cell lines known to have c-Met activation (e.g., GTL-16, NCI-H441) in appropriate culture plates and allow them to adhere overnight.

  • Serum Starvation : The following day, replace the growth medium with a serum-free medium to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment : Treat the cells with various concentrations of the c-Met inhibitor for a predetermined time.

  • HGF Stimulation : Stimulate the cells with HGF to induce c-Met phosphorylation, except for cell lines with constitutive c-Met activation.

  • Cell Lysis : Lyse the cells to extract proteins.

  • Western Blotting or ELISA : Determine the levels of phosphorylated c-Met and total c-Met using either Western blotting with specific antibodies or a quantitative ELISA.

  • Data Analysis : Quantify the band intensities (for Western blot) or absorbance values (for ELISA) to determine the percentage of inhibition of c-Met phosphorylation at each inhibitor concentration and calculate the IC50 value.

Visualizing the Comparison and Mechanisms

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

c_Met_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_responses Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT Invasion Invasion cMet->Invasion Angiogenesis Angiogenesis cMet->Angiogenesis Inhibitor c-Met Inhibitors (e.g., PF-04217903) Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival STAT->Proliferation

Caption: The c-Met signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model b1 Prepare kinase reaction mix b2 Add serially diluted inhibitors b1->b2 b3 Incubate and measure kinase activity b2->b3 b4 Calculate IC50 b3->b4 v1 Establish tumor xenografts in mice c1 Culture cells and serum starve c2 Treat with inhibitors and stimulate with HGF c1->c2 c3 Lyse cells and measure c-Met phosphorylation c2->c3 c4 Calculate IC50 c3->c4 v2 Administer inhibitors or vehicle v1->v2 v3 Measure tumor volume and biomarkers v2->v3 v4 Assess antitumor efficacy v3->v4

Caption: A typical workflow for comparing kinase inhibitors.

Comparison_Logic cluster_parameters Comparison Parameters PF04217903 PF-04217903 Selectivity Kinase Selectivity PF04217903->Selectivity Potency Biochemical Potency (IC50) PF04217903->Potency Efficacy Cellular & In Vivo Efficacy PF04217903->Efficacy Other_Inhibitors Other c-Met Inhibitors (Crizotinib, Cabozantinib, etc.) Other_Inhibitors->Selectivity Other_Inhibitors->Potency Other_Inhibitors->Efficacy

Caption: Logical relationship for comparing c-Met inhibitors.

Conclusion

PF-04217903 stands out as a highly selective c-Met inhibitor, making it an invaluable tool for research focused specifically on the c-Met signaling pathway.[1] While other inhibitors like crizotinib and cabozantinib are also potent against c-Met, their multi-targeted nature may introduce confounding variables in studies aiming to isolate the effects of c-Met inhibition.[1] Newer generation inhibitors like capmatinib and tepotinib offer high potency and selectivity, similar to PF-04217903. The choice of inhibitor will ultimately depend on the specific research question, with PF-04217903 being an excellent choice when high selectivity for c-Met is paramount. This guide provides the necessary data and protocols to make an informed decision for future research endeavors in this critical area of cancer biology.

References

Validating PF-04217903 On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-04217903, a selective c-Met inhibitor, with other alternative inhibitors targeting the same pathway. The information presented herein is supported by experimental data and detailed protocols to assist researchers in validating the on-target activity of PF-04217903 in cellular contexts.

Introduction to PF-04217903 and the c-Met Signaling Pathway

PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[2][3] Dysregulation of this pathway is implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[4][5] PF-04217903 selectively binds to and inhibits c-Met, thereby disrupting the downstream signaling cascade and impeding tumor cell growth and migration.[1]

Below is a diagram illustrating the c-Met signaling pathway and the mechanism of action for PF-04217903.

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PF04217903 PF-04217903 PF04217903->p_cMet Inhibition

Caption: c-Met signaling pathway and inhibition by PF-04217903.

Comparative Efficacy of c-Met Inhibitors

The on-target activity of PF-04217903 can be objectively assessed by comparing its performance against other known c-Met inhibitors in various cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for PF-04217903 and its alternatives.

Table 1: In Vitro c-Met Kinase Inhibition

InhibitorTarget KinaseIC50 / Ki (nM)Assay Type
PF-04217903 c-Met 4.8 (Ki) Kinase Assay [6]
Crizotinibc-Met, ALK8Kinase Assay[7]
Cabozantinibc-Met, VEGFR21.3Kinase Assay[3]
Capmatinibc-Met0.13Kinase Assay[8]
Tivantinibc-Met355 (Ki)Kinase Assay[9]

Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays

InhibitorCell LineIC50 (nM)
PF-04217903 A549 4.8 [10]
PF-04217903 Human Tumor/Endothelial Cells (Mean) 7.3 [5]
CrizotinibGTL-1611[2]
CrizotinibNCI-H6913[11]
TivantinibHT29, MKN-45, MDA-MB-231, NCI-H441100 - 300[9]

Table 3: Inhibition of Cell Proliferation/Viability

InhibitorCell LineIC50 (nM)
PF-04217903 GTL-16 (gastric carcinoma) 12 [6]
PF-04217903 H1993 (NSCLC) 30 [6]
CrizotinibGTL-169.7[2]
CrizotinibALK-positive ALCL cells30[11]
CabozantinibE98NT (glioblastoma)89[12]
TivantinibIMR-32 (neuroblastoma)1190[13]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, assay methodology, and incubation time. The data presented here are compiled from different studies and should be interpreted with this in mind.

Experimental Protocols for On-Target Activity Validation

Detailed and standardized protocols are crucial for the reproducibility of experimental findings. Below are methodologies for key experiments to validate the on-target activity of PF-04217903.

Western Blotting for c-Met Phosphorylation

This technique directly measures the inhibition of c-Met autophosphorylation, a key indicator of target engagement.

WB_workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis A Cell Culture & Treatment (with PF-04217903) B Cell Lysis (RIPA buffer with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-c-Met, anti-total c-Met) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL substrate) H->I J Imaging & Densitometry I->J

Caption: Experimental workflow for Western Blotting.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., A549, GTL-16) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours, then pre-treat with various concentrations of PF-04217903 for 1-2 hours. Stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C. Subsequently, probe with a primary antibody for total c-Met and a loading control (e.g., β-actin or GAPDH).[15]

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the chemiluminescent signal using an ECL substrate.[14]

  • Analysis: Quantify the band intensities using densitometry to determine the ratio of phosphorylated c-Met to total c-Met.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of c-Met inhibition on cell viability and proliferation.

MTT_workflow cluster_assay MTT Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with PF-04217903 (serial dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (DMSO or SDS-HCl) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[16]

  • Treatment: Treat the cells with a serial dilution of PF-04217903 and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol Outline:

  • Cell Treatment: Treat intact cells with PF-04217903 or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Detect the amount of soluble c-Met in the supernatant using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of c-Met in the presence of PF-04217903 compared to the vehicle control indicates direct target engagement.[17][18]

Conclusion

The validation of PF-04217903's on-target activity in cells requires a multi-faceted approach. By employing assays that directly measure target phosphorylation, such as Western blotting, and downstream functional outcomes, like cell viability, researchers can build a robust data package. Comparing the performance of PF-04217903 with alternative c-Met inhibitors provides a crucial benchmark for its potency and selectivity. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists and drug development professionals working to characterize the cellular effects of this and other c-Met targeted therapies.

References

Unraveling the Selectivity of PF-04217903: A Comparative Guide to its Cross-Reactivity with other Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides a comprehensive comparison of PF-04217903, a potent and highly selective c-Met inhibitor, against other receptor tyrosine kinases (RTKs). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an objective resource for evaluating the cross-reactivity of PF-04217903.

PF-04217903 is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers, making it a critical target for therapeutic intervention.[1][2] PF-04217903 has demonstrated exceptional selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of other kinases, establishing it as one of the most selective c-Met inhibitors documented to date.[1][3][4]

Comparative Selectivity Profile of PF-04217903

The following table summarizes the inhibitory activity of PF-04217903 against its primary target, c-Met, and its lack of significant activity against other closely related RTKs. This high degree of selectivity minimizes the potential for off-target effects, making PF-04217903 a valuable tool for dissecting the role of c-Met signaling in cancer biology.[3]

Kinase TargetPF-04217903 Ki (nmol/L)PF-04217903 Cellular IC50 (nmol/L)Selectivity vs. Other KinasesNotes
c-Met 4.8[3][4]7.3 (mean across various cell lines)[3][5]>1,000-fold[3][4]Potent inhibition of both wild-type and oncogenic mutant forms of c-Met (with the exception of the Y1230C mutation).[6]
RON>10,000[3]Not Inhibited>1370-fold[3]No significant inhibition observed at concentrations up to 10 µmol/L in cell-based assays.[3]
Insulin Receptor (IR)>10,000[3]Not Inhibited>1370-fold[3]No significant inhibition observed at concentrations up to 10 µmol/L in cell-based assays.[3]
IGF-1R>10,000[3]Not Inhibited>1370-fold[3]No significant inhibition observed at concentrations up to 10 µmol/L in cell-based assays.[3]
ROS1>10,000[3]Not Inhibited>1370-fold[3]No significant inhibition observed at concentrations up to 10 µmol/L in cell-based assays.[3]
ALK>10,000[3]Not Inhibited>1370-fold[3]No significant inhibition observed at concentrations up to 10 µmol/L in cell-based assays.[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line used and the assay methodology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for biochemical and cellular kinase inhibition assays used to determine the selectivity of PF-04217903.

Biochemical Kinase Assay for Selectivity Profiling

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of PF-04217903 against a panel of purified RTKs.

Materials:

  • Purified recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • PF-04217903

  • ATP (radiolabeled [γ-33P]ATP or unlabeled for non-radiometric methods)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • EDTA solution to stop the reaction

  • Filter membranes or other separation matrix

  • Scintillation counter or luminescence plate reader

Procedure:

  • Kinase Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add PF-04217903 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Start the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding an EDTA solution.

  • Separation and Detection: Separate the phosphorylated substrate from the remaining ATP. For radiometric assays, this is often done by spotting the reaction mixture onto a filter membrane that captures the substrate. For non-radiometric assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[5][7]

  • Data Analysis: Quantify the amount of phosphorylated substrate or ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular c-Met Phosphorylation ELISA

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of its target kinase within a cellular context.

Objective: To determine the IC50 of PF-04217903 for the inhibition of c-Met phosphorylation in intact cells.

Materials:

  • Human tumor cell line with endogenous c-Met expression (e.g., A549, GTL-16)[3][6]

  • Cell culture medium and serum

  • PF-04217903

  • Hepatocyte Growth Factor (HGF) to stimulate c-Met

  • Lysis buffer

  • ELISA plate pre-coated with a c-Met capture antibody

  • Detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine) conjugated to an enzyme like HRP

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium to reduce basal RTK activity.

  • Inhibitor Treatment: Add serial dilutions of PF-04217903 to the wells and incubate for a specified time (e.g., 1 hour) at 37°C.[6]

  • Ligand Stimulation: Stimulate the cells with HGF for a short period (e.g., 20 minutes) to induce c-Met phosphorylation.[6]

  • Cell Lysis: Wash the cells and add lysis buffer to extract cellular proteins.

  • ELISA:

    • Add the protein lysates to the ELISA plate coated with the c-Met capture antibody and incubate.

    • Wash the plate and add the anti-phosphotyrosine detection antibody.

    • Wash again and add the enzyme substrate.

    • Stop the reaction and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of c-Met phosphorylation for each inhibitor concentration relative to the HGF-stimulated control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Signaling and Experimental Workflows

To further aid in the understanding of PF-04217903's mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.

cMet_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RTK P P c-Met->P Autophosphorylation HGF HGF HGF->c-Met Binds PF-04217903 PF-04217903 PF-04217903->P Inhibits GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Migration

Caption: The c-Met signaling pathway and the inhibitory action of PF-04217903.

kinase_profiling_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Start Start: Test Compound (PF-04217903) Kinase_Panel Panel of Purified Kinases (>150 RTKs) Start->Kinase_Panel Cell_Lines Select Relevant Cell Lines Start->Cell_Lines Assay Kinase Activity Assay (e.g., Radiometric, ADP-Glo) Kinase_Panel->Assay Data_Analysis_Bio Determine IC50 values Assay->Data_Analysis_Bio Selectivity_Profile Generate Selectivity Profile Data_Analysis_Bio->Selectivity_Profile Phospho_Assay Cellular Phosphorylation Assay (e.g., ELISA, Western Blot) Cell_Lines->Phospho_Assay Data_Analysis_Cell Determine Cellular IC50 Phospho_Assay->Data_Analysis_Cell Data_Analysis_Cell->Selectivity_Profile

References

Overcoming Sunitinib Resistance: A Comparative Guide to PF-04217903 and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a standard-of-care for renal cell carcinoma (RCC) and a second-line treatment for gastrointestinal stromal tumors (GIST). However, the development of resistance remains a significant clinical challenge. This guide provides a comparative overview of the preclinical efficacy of PF-04217903, a selective c-Met inhibitor, against other tyrosine kinase inhibitors in overcoming sunitinib resistance. The information is compiled from various preclinical studies and is intended to guide further research and drug development efforts.

Comparative Efficacy in Sunitinib-Resistant Models

The following tables summarize the preclinical efficacy of PF-04217903 and alternative agents in the context of sunitinib resistance. It is important to note that the data are derived from different studies and experimental models, which should be considered when making direct comparisons.

Table 1: In Vitro Efficacy in Sunitinib-Resistant Cell Lines
CompoundCancer TypeCell LineResistance MechanismIC50 / EffectCitation(s)
PF-04217903 Murine TumorsEL4, LLC (Sunitinib-Resistant)HGF/c-Met activationAdditive effect in combination with sunitinib[1]
Cabozantinib Renal Cell Carcinoma (RCC)786-O/S (Sunitinib-Resistant)MET and AXL overexpressionLess growth inhibition compared to parental 786-O/WT cells.[2]
Cabozantinib Renal Cell Carcinoma (RCC)Caki-2/S (Sunitinib-Resistant)MET and AXL overexpressionLow sensitivity, independent of sunitinib pretreatment.[2]
Sorafenib Gastrointestinal Stromal Tumor (GIST)Imatinib-Resistant GIST cell linesSecondary KIT mutationsMore effective than sunitinib at inhibiting drug-resistant KIT mutants (biochemical IC50).[3]
Nilotinib Gastrointestinal Stromal Tumor (GIST)GK1C-IR, GK3C-IR (Imatinib-Resistant)Not specifiedIC50 of 4.10±0.46 µM and 3.96±0.19 µM, respectively.[4]
Table 2: In Vivo Efficacy in Sunitinib-Resistant Xenograft Models
CompoundCancer TypeXenograft ModelTreatment RegimenTumor Growth Inhibition (TGI) / EffectCitation(s)
PF-04217903 + Sunitinib Murine TumorsEL4, LLC (Sunitinib-Resistant)Not specifiedSignificant inhibition of tumor growth compared to sunitinib alone.[1]
Cabozantinib Papillary RCCPatient-Derived Xenograft (PDX) with MET mutationNot specifiedStriking tumor regression and inhibition of lung metastasis.[5][6]
Regorafenib Gastrointestinal Stromal Tumor (GIST)Imatinib-Resistant GIST PDXNot specifiedSignificantly regressed tumor growth.[7][8][9]
Sunitinib Gastrointestinal Stromal Tumor (GIST)Imatinib-Resistant GIST PDXNot specifiedSuppressed tumor growth.[7][8][9]
Nilotinib Gastrointestinal Stromal Tumor (GIST)GIST Xenografts (GK1X, GK2X, GK3X)40 mg/kg/day, oral gavage, daily for 28 daysTGI of 69.6% (GK1X), 85.3% (GK2X), and 47.5% (GK3X).[10]

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway and Inhibition by PF-04217903

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet PI3K PI3K cMet->PI3K GRB2_SOS GRB2/SOS cMet->GRB2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Differentiation ERK->CellProliferation PF04217903 PF-04217903 PF04217903->cMet Inhibition

Caption: PF-04217903 inhibits the c-Met signaling pathway.

General Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Sunitinib-Resistant Tumor Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Oral Gavage Administration of Vehicle or Drug (e.g., PF-04217903, Sunitinib, etc.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanasia at Predefined Endpoint Monitoring->Endpoint TumorExcision 8. Tumor Excision and Measurement Endpoint->TumorExcision Analysis 9. Immunohistochemistry (IHC) Western Blot, etc. TumorExcision->Analysis

Caption: A typical workflow for evaluating drug efficacy in xenograft models.

Experimental Protocols

Cellular c-Met Phosphorylation ELISA

This assay quantifies the inhibition of c-Met phosphorylation in a cellular context.

  • Cell Seeding: Seed tumor cells in 96-well plates in media containing 10% FBS and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium.

  • Inhibitor Treatment: Add serial dilutions of PF-04217903 or other inhibitors to the wells and incubate for 1 hour at 37°C.

  • Ligand Stimulation: To induce c-Met phosphorylation, add Hepatocyte Growth Factor (HGF) to a final concentration of 50 ng/mL and incubate for 10-20 minutes at 37°C.

  • Cell Lysis: Wash the cells with cold PBS and add lysis buffer.

  • ELISA: Transfer the lysates to an ELISA plate pre-coated with a c-Met capture antibody. Detect phosphorylated c-Met using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Read the absorbance using a plate reader and calculate the IC50 values.

Cell Proliferation Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., PF-04217903, cabozantinib).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Reagent Addition: Add MTT or Resazurin solution to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance or fluorescence on a plate reader to determine the number of viable cells and calculate IC50 values.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of targeted therapies.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of sunitinib-resistant tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[1]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[11][12]

  • Drug Administration: Administer the compounds orally by gavage. For example:

    • Cabozantinib: 10-100 mg/kg, once daily.[11][13][14]

    • Regorafenib: 3-30 mg/kg, once daily.[15][16][17]

    • Nilotinib: 30-75 mg/kg, once or twice daily.[18][19]

    • Sunitinib: 40 mg/kg, once daily.[20][21]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).[1]

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (for proliferation and apoptosis markers) and Western blotting (for target engagement).

References

A Comparative Guide to PF-04217903 Combination Therapy Screening Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-04217903 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target. While PF-04217903 has shown significant anti-tumor activity as a monotherapy in preclinical models with MET gene amplification or an HGF/c-Met autocrine loop, combination therapies are crucial to enhance efficacy and overcome resistance. This guide provides an objective comparison of screening approaches for identifying synergistic drug combinations with PF-04217903, supported by experimental data and detailed protocols.

Understanding the Rationale for Combination Therapy

Resistance to targeted therapies like PF-04217903 can emerge through the activation of bypass signaling pathways. Preclinical studies have identified the upregulation of other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Recepteur d'origine nantais (RON) kinase, as potential mechanisms of resistance.[1][3] This "oncogene switching" allows cancer cells to circumvent the c-Met blockade. Therefore, combination therapy aims to simultaneously inhibit both the primary target and these compensatory pathways to achieve a more potent and durable anti-tumor response.

High-Throughput Screening Approaches for Synergy Identification

High-throughput screening (HTS) is a powerful methodology for identifying effective drug combinations from a large library of compounds. The core principle involves testing numerous combinations at various concentrations to assess their synergistic, additive, or antagonistic effects on cancer cell viability.

A typical HTS workflow for PF-04217903 combination screening involves a dose-response matrix design where all possible dose combinations of PF-04217903 and a library of compounds are tested.[4][5] This allows for a comprehensive assessment of the interaction across a range of concentrations.

Key Screening Methodologies:

  • Cell Viability Assays: Assays such as MTT or CellTiter-Glo are commonly used to measure the metabolic activity of cells as an indicator of viability after drug treatment.

  • Dose-Response Matrix: This experimental design involves testing a range of concentrations of PF-04217903 against a range of concentrations of a second compound in a grid format. This allows for the determination of synergy at different dose levels.[4]

  • Synergy Scoring Models: Several mathematical models are used to quantify the degree of synergy from dose-response matrix data. The most common models include:

    • Loewe Additivity: This model defines an expected effect as if a drug was combined with itself. It is useful for evaluating whether the combination provides a more powerful response than simply increasing the dose of either drug alone.[6]

    • Bliss Independence: This model assumes that the two drugs act independently. Synergy is observed when the combination effect is greater than the product of the individual drug effects.[6]

    • Combination Index (CI): Calculated using methods like the Chou-Talalay method, a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7]

Case Study: PF-04217903 in Combination with RON Kinase Inhibition

A key mechanism of resistance to c-Met inhibition is the compensatory activation of the RON kinase signaling pathway. A targeted combination screening approach was employed to evaluate the efficacy of combining PF-04217903 with RON inhibition in the HT29 human colon cancer xenograft model, which expresses activated RON kinase.[1][3]

Experimental Design and Results:

The study utilized both PF-04217903 and a RON-specific short hairpin RNA (shRNA) to inhibit the respective pathways. The antitumor efficacy was assessed by measuring tumor growth inhibition in xenograft models.[1][3]

Treatment GroupTumor Growth Inhibition (%)Key Observation
Vehicle (Control)0-
PF-04217903 alone38 - 40Partial inhibition, no significant apoptosis
RON shRNA alone52 - 56Partial inhibition
PF-04217903 + RON shRNA 77 Enhanced inhibition, induced apoptosis

Table 1: In Vivo Efficacy of PF-04217903 and RON shRNA Combination in HT29 Xenograft Model. Data sourced from[1][3].

This targeted screening approach demonstrated a clear synergistic effect between PF-04217903 and RON inhibition, leading to significantly enhanced tumor growth inhibition and the induction of apoptosis.[1][3]

Potential Combination Strategy: Targeting PDGFRβ

In the U87MG glioblastoma xenograft model, treatment with PF-04217903 led to a strong and dose-dependent induction of phosphorylated PDGFRβ.[1][2] This suggests that, similar to RON, the activation of the PDGFRβ pathway could be a mechanism of acquired resistance. This finding points towards a hypothesis-driven screening approach where PF-04217903 is combined with PDGFRβ inhibitors.

While specific high-throughput screening data for this combination with PF-04217903 is not yet published, the rationale for this approach is strong. A proposed screening workflow would involve a dose-response matrix of PF-04217903 and a selective PDGFRβ inhibitor (e.g., sunitinib) across a panel of c-Met dependent cancer cell lines.

Experimental Protocols

Below are generalized protocols for key experiments in a PF-04217903 combination screening campaign.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare 2X stock solutions of PF-04217903 and the combination drug in complete growth medium. Perform serial dilutions to create a dose-response matrix.

  • Treatment: Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).[8]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and use synergy scoring models to determine the nature of the drug interaction.

Western Blotting for Pathway Analysis
  • Cell Treatment and Lysis: Plate cells and treat with PF-04217903, the combination drug, or both for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-c-Met, total c-Met, p-RON, total RON, p-PDGFRβ, total PDGFRβ, p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway c-Met Signaling Pathway and Inhibition by PF-04217903 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS PF-04217903 PF-04217903 PF-04217903->c-Met Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.

HTS_Workflow High-Throughput Combination Screening Workflow Start Start Cell_Seeding Seed Cells in Microplates Start->Cell_Seeding Drug_Plating Prepare Dose-Response Matrix of PF-04217903 & Combination Drugs Cell_Seeding->Drug_Plating Treatment Treat Cells with Drug Combinations Drug_Plating->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Read Plate Absorbance Viability_Assay->Data_Acquisition Synergy_Analysis Calculate Synergy Scores (Loewe, Bliss, CI) Data_Acquisition->Synergy_Analysis Hit_Identification Identify Synergistic Combinations Synergy_Analysis->Hit_Identification End End Hit_Identification->End

Caption: A generalized workflow for high-throughput combination screening.

Resistance_Mechanism Resistance to PF-04217903 and Combination Strategy PF-04217903 PF-04217903 c-Met c-Met PF-04217903->c-Met Inhibits Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) c-Met->Downstream_Signaling Tumor_Growth Tumor_Growth Downstream_Signaling->Tumor_Growth Inhibits Resistance Resistance Development Tumor_Growth->Resistance RON_Activation RON Kinase Activation Resistance->RON_Activation PDGFRB_Activation PDGFRβ Activation Resistance->PDGFRB_Activation RON_Activation->Downstream_Signaling Bypass Signaling PDGFRB_Activation->Downstream_Signaling Bypass Signaling Combination_Therapy Combination Therapy (e.g., + RON Inhibitor) Combination_Therapy->RON_Activation Inhibits

Caption: Overcoming resistance to PF-04217903 through combination therapy.

Conclusion

Identifying effective combination therapies for PF-04217903 is essential for maximizing its therapeutic potential and overcoming drug resistance. High-throughput screening using a dose-response matrix design, coupled with robust synergy analysis, provides a systematic approach to discover novel synergistic combinations. The successful example of combining PF-04217903 with RON inhibition validates the strategy of targeting known resistance pathways. Future screening efforts should continue to explore combinations that target other potential bypass mechanisms, such as the PDGFRβ pathway, to further enhance the clinical utility of PF-04217903.

References

Unveiling the Discrepancies: PF-04217903's Activity in 2D vs. 3D Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The Shift in Perspective: Why 3D Culture Matters

Conventional 2D cell cultures have been the bedrock of cancer research for decades, offering simplicity and high-throughput screening capabilities. However, they fail to recapitulate the complex microenvironment of a solid tumor, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance. 3D culture models, by allowing cells to aggregate and form structures reminiscent of in vivo tumors, provide a more accurate platform to assess the efficacy of anticancer agents. It is widely observed that cells cultured in 3D often exhibit increased resistance to therapeutic agents compared to their 2D counterparts.

PF-04217903: Targeting the c-Met Pathway

PF-04217903 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is a key driver in many human cancers.[2] PF-04217903 exerts its anticancer effects by binding to c-Met and disrupting its signaling cascade, thereby inhibiting tumor cell growth, migration, and invasion, and inducing cell death in c-Met-expressing tumor cells.[3]

Quantitative Comparison of c-Met Inhibitor Activity

To illustrate the expected disparity in drug sensitivity between 2D and 3D models, we present data from a study on crizotinib , another c-Met inhibitor, in bladder cancer cell lines. This data serves as a valuable surrogate to understand the potential differences in PF-04217903 activity.

Cell LineCulture ModelIC50 (µM) of CrizotinibFold Change (3D vs. 2D)
T24 (cisplatin-naïve)2D11.24[4]2.47
3D Spheroid27.75[4]
T24R2 (cisplatin-resistant)2D5.75[4]4.84
3D Spheroid27.86[4]

This table presents data for the c-Met inhibitor crizotinib as a representative example of the differential activity observed between 2D and 3D culture models.[4]

The data clearly demonstrates a significant increase in the IC50 values for crizotinib when moving from a 2D monolayer to a 3D spheroid model in both cisplatin-naïve and cisplatin-resistant bladder cancer cells.[4] This suggests that the 3D architecture confers a degree of resistance to the c-Met inhibitor. It is highly probable that PF-04217903 would exhibit a similar trend, with reduced potency observed in 3D culture systems compared to 2D monolayers.

Experimental Protocols

Detailed methodologies for conducting comparative studies of PF-04217903 in 2D and 3D culture models are provided below.

2D Cell Culture and Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., A549, a cell line in which PF-04217903 has an IC50 of 4.8 nM in 2D) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1]

  • Drug Treatment: Prepare serial dilutions of PF-04217903 in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

3D Spheroid Culture and Viability Assay
  • Spheroid Formation (Ultra-Low Attachment Plate Method):

    • Coat the wells of a 96-well plate with a non-adherent hydrogel (e.g., poly-HEMA) or use commercially available ultra-low attachment U-bottom plates.

    • Seed the cancer cells at a density of 1,000-5,000 cells per well in the coated plate.

    • Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate for 3-5 days to allow for the formation of compact spheroids.

  • Drug Treatment: Carefully remove a portion of the medium from each well and replace it with fresh medium containing serial dilutions of PF-04217903.

  • Incubation: Incubate the spheroids with the drug for 72-96 hours.

  • Viability Assessment (CellTiter-Glo® 3D Assay):

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add the CellTiter-Glo® 3D reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control spheroids and determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and experimental design, the following diagrams are provided.

HGF_cMet_Signaling_Pathway HGF/c-Met Signaling Pathway and Inhibition by PF-04217903 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration PF04217903 PF-04217903 PF04217903->cMet Inhibits Experimental_Workflow Experimental Workflow: 2D vs. 3D Culture Comparison cluster_2D 2D Culture cluster_3D 3D Culture seed_2D Seed Cells in Flat-Bottom Plate treat_2D Treat with PF-04217903 seed_2D->treat_2D incubate_2D Incubate 72h treat_2D->incubate_2D assay_2D MTT Viability Assay incubate_2D->assay_2D analyze_2D Calculate IC50 assay_2D->analyze_2D compare Compare IC50 Values analyze_2D->compare seed_3D Seed Cells in U-Bottom Low- Attachment Plate form_spheroid Incubate 3-5 days to Form Spheroids seed_3D->form_spheroid treat_3D Treat Spheroids with PF-04217903 form_spheroid->treat_3D incubate_3D Incubate 72-96h treat_3D->incubate_3D assay_3D CellTiter-Glo 3D Viability Assay incubate_3D->assay_3D analyze_3D Calculate IC50 assay_3D->analyze_3D analyze_3D->compare start Start start->seed_2D start->seed_3D

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of PF-04217903 Phenolsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like PF-04217903 phenolsulfonate, a c-Met kinase inhibitor, are critical for ensuring laboratory safety and environmental protection.[1] Due to its potency and the fact that its hazards are not fully characterized, it must be treated as a hazardous chemical.[1][2] Adherence to strict disposal protocols is essential to mitigate risks of exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes double nitrile gloves, safety goggles or a face shield, and a lab coat.[3] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][3] In case of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing and seek medical attention.[1]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is the first and most crucial step in the disposal process. Never mix chemical waste with regular trash or other waste streams.[3]

Waste StreamRecommended Disposal Method
Unused/Expired this compoundDispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[1][4]
Contaminated Labware (e.g., vials, pipette tips, gloves)Place in a designated, sealed, and clearly labeled hazardous waste container.[1][4]
Solutions containing this compoundCollect in a sealed, properly labeled, and leak-proof hazardous waste container.[1][4]
Contaminated Sharps (e.g., needles, syringes)Dispose of in a designated sharps container.[1]

All waste containers must be made of a material compatible with the chemical and be in good condition, free from leaks.[5] Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Potent Compound").[1]

Step-by-Step Disposal Protocol

  • Segregation: At the point of generation, separate solid, liquid, and sharps waste contaminated with this compound into their respective designated containers.[1]

  • Containment:

    • Solid Waste: Collect unused powder, contaminated PPE, and other solid materials in a clearly labeled hazardous waste container.[1][4]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible chemical wastes.[1][3]

    • Sharps Waste: Place all contaminated sharps in a designated sharps container.[1]

  • Labeling: Ensure all containers are accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[1][6]

  • Storage: Store waste containers in a designated and secure waste accumulation area that is well-ventilated. This area should be away from general laboratory traffic and incompatible materials.[1][6]

  • Final Disposal: The ultimate disposal of this compound must be carried out through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow for Disposal

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused PF-04217903 (Solid) E Hazardous Solid Waste Container A->E B Contaminated Labware (Gloves, Tips, etc.) B->E C Solutions with PF-04217903 (Liquid) F Hazardous Liquid Waste Container C->F D Contaminated Sharps G Sharps Container D->G H Designated Satellite Accumulation Area E->H F->H G->H I Contact EHS for Pickup H->I J Licensed Hazardous Waste Disposal I->J

Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling PF-04217903 Phenolsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of PF-04217903 phenolsulfonate, a potent c-Met kinase inhibitor, are critical for protecting researchers and ensuring operational integrity. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and foster a safe laboratory environment for researchers, scientists, and drug development professionals. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory when handling this compound.[1] The potential hazards include irritation of the respiratory tract, eyes, and skin, as well as possible allergic reactions.[1] The substance may be harmful if swallowed or inhaled.[1][2] Therefore, a multi-layered approach to PPE is essential.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory to provide a complete seal around the eyes.[1]
Hand Protection Chemical-Resistant GlovesTwo pairs of chemotherapy-rated nitrile gloves (double-gloving) are recommended, especially when handling stock solutions.[1] Gloves should be changed immediately upon contamination.
Body Protection Impervious Laboratory Coat or GownShould be resistant to chemical permeation. A dedicated lab coat, preferably disposable or made of a non-absorbent material, is advised when handling the solid form.[1]
Respiratory Protection NIOSH/MSHA-Approved RespiratorAn N95 or higher-rated respirator is recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent the inhalation of fine powders.[1][2]

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.

Understanding Chemotherapy-Rated Gloves:

Given the potent nature of this compound, the use of gloves tested to ASTM D6978-05 standards is highly recommended. This standard specifically assesses the resistance of medical gloves to permeation by chemotherapy drugs.

Table 2: Key Aspects of ASTM D6978-05 Standard for Chemotherapy Gloves

FeatureDescription
Testing Standard ASTM D6978-05: "Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs".
Permeation Rate Measures the speed at which a drug penetrates the glove material. To pass, the permeation rate must be less than 0.01 μg/cm²/min.
Breakthrough Time The time it takes for a drug to first be detected on the inner surface of the glove.
Drug Testing Gloves are tested against a panel of hazardous drugs, such as cyclophosphamide and doxorubicin, to ensure broad chemical resistance.
Material Recommendation Nitrile or neoprene gloves generally offer better resistance than natural latex.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][2]

Step 1: Prepare the Workspace

  • Ensure the certified chemical fume hood or Class II Biosafety Cabinet is functioning correctly.

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[1]

  • Designate a clearly marked area for all work with the compound.

Step 2: Don Personal Protective Equipment (PPE)

  • Follow the PPE recommendations outlined in Table 1.

  • Ensure proper fit and inspect all PPE for any defects before use.

Step 3: Compound Handling

  • Weighing and Aliquoting (Solid Form):

    • Perform all manipulations within a chemical fume hood or a powder containment hood.

    • Use dedicated spatulas and weighing boats.

  • Solution Preparation and Handling:

    • Work within a chemical fume hood.

    • Use dedicated glassware.

    • If not possible, thoroughly decontaminate all equipment after use.

Step 4: Decontamination

  • After handling is complete, wipe down all surfaces and equipment in the fume hood/biosafety cabinet with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).[1]

Step 5: Doff Personal Protective Equipment (PPE)

  • Remove PPE in the correct order to avoid cross-contamination. Typically, the outer pair of gloves is removed first, followed by the lab coat, and then the inner pair of gloves.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste materials should be treated as hazardous chemical waste.

Waste Stream Management:

  • Solid Waste:

    • All disposable items that have come into contact with the compound, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.

    • Do not pour any waste containing this compound down the drain.

  • Sharps:

    • Contaminated needles, syringes, and other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Waste Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure incompatible waste types are segregated.

Final Disposal:

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Prepare Workspace (Fume Hood, Absorbent Paper) don_ppe Don PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_space->don_ppe handle_solid Weigh & Aliquot Solid (in Fume Hood) don_ppe->handle_solid handle_solution Prepare & Handle Solutions (in Fume Hood) handle_solid->handle_solution decontaminate Decontaminate Workspace & Equipment handle_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of all Waste as Hazardous doff_ppe->dispose_waste

Caption: Procedural workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.